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  • Product: (Quinolin-4-ylsulfanyl)-acetic acid hydrazide
  • CAS: 885278-19-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Executive Summary (Quinolin-4-ylsulfanyl)-acetic acid hydrazide—frequently nomenclatured as 2-(quinolin-4-ylthio)acetohydrazide—is a highly versatile bifunctional building block in modern medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide—frequently nomenclatured as 2-(quinolin-4-ylthio)acetohydrazide—is a highly versatile bifunctional building block in modern medicinal chemistry and materials science. Featuring a lipophilic quinoline core linked via a flexible thioether bridge to a reactive acetohydrazide moiety, this compound serves as a critical intermediate for synthesizing complex heterocyclic scaffolds. Its derivatives, which include 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases, exhibit profound utility ranging from antimalarial and antimicrobial drug discovery to the formulation of eco-friendly industrial corrosion inhibitors.

Chemical Structure and Physicochemical Properties

The molecular architecture of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide comprises three distinct pharmacophoric regions, each contributing to its downstream utility:

  • Quinoline Ring : Confers lipophilicity, planar π−π stacking capabilities, and well-established antimalarial/antimicrobial properties[1].

  • Thioether Linkage (-S-) : Provides a flexible hinge that influences the spatial orientation of the molecule, enhancing the binding affinity of its derivatives to target proteins[2].

  • Acetohydrazide Group (-CH2-CO-NH-NH2) : A highly reactive nucleophilic center capable of undergoing condensation, cyclization, and acylation reactions to form stable five-membered heterocycles[3].

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below to aid in analytical verification and stoichiometric calculations.

ParameterValueSource
IUPAC Name 2-(Quinolin-4-ylthio)acetohydrazide[4]
CAS Number 885278-19-3[5]
Molecular Formula C11H11N3OS[4]
Molecular Weight 233.29 g/mol [3]
Appearance Crystalline solid (typical for hydrazides)[6]

Validated Synthesis Methodology

The synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide is typically achieved through a robust two-step sequence involving S-alkylation followed by hydrazinolysis[3]. The protocol below is engineered to maximize yield and purity, employing thermodynamic control and phase-appropriate solvent selection.

Synthesis A 4-Mercaptoquinoline + Ethyl Chloroacetate B S-Alkylation (K2CO3, DMF, 80°C) A->B C Ethyl 2-(quinolin-4-ylthio)acetate (Intermediate) B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E (Quinolin-4-ylsulfanyl)- acetic acid hydrazide D->E

Workflow for the two-step synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide.

Step-by-Step Experimental Protocol

Phase 1: S-Alkylation (Synthesis of Ethyl 2-(quinolin-4-ylthio)acetate)

  • Reagent Preparation : Dissolve 10.0 mmol of 4-mercaptoquinoline in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation : Add 15.0 mmol of anhydrous potassium carbonate (K₂CO₃).

    • Causality Insight: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the thiol group, generating a highly nucleophilic thiolate anion without risking the premature hydrolysis of the ethyl chloroacetate reactant.

  • Electrophilic Addition : Cool the mixture to 0°C and dropwise add 11.0 mmol of ethyl chloroacetate.

  • Reaction Execution : Elevate the temperature to 80°C and maintain under continuous stirring for 4-6 hours.

    • Self-Validation: Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The reaction is complete when the lower Rf thiol spot disappears.

  • Workup & Isolation : Quench the reaction by pouring the mixture into 100 mL of crushed ice water. Extract the aqueous phase with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate ester.

Phase 2: Hydrazinolysis (Formation of the Target Hydrazide)

  • Solvation : Dissolve the crude ethyl 2-(quinolin-4-ylthio)acetate (approx. 10.0 mmol) in 30 mL of absolute ethanol.

  • Nucleophilic Acyl Substitution : Add 30.0 mmol of hydrazine hydrate (80% aqueous solution).

    • Causality Insight: A 3-fold molar excess of hydrazine is critical. It thermodynamically drives the equilibrium toward the hydrazide product and sterically/kinetically prevents the formation of unwanted symmetric N,N'-diacylhydrazine side products.

  • Reflux : Heat the mixture to reflux (~78°C) for 6-8 hours.

  • Crystallization : Allow the reaction mixture to cool slowly to room temperature, then transfer to a 4°C environment for 12 hours. The target hydrazide will precipitate as a crystalline solid.

  • Purification : Filter the precipitate under vacuum, wash with cold ethanol to remove unreacted hydrazine, and recrystallize from hot ethanol to achieve >98% analytical purity.

Applications in Drug Discovery and Materials Science

The terminal hydrazide group is a privileged synthon for generating diverse heterocyclic libraries tailored for specific biological or physical targets.

Applications Core 2-(Quinolin-4-ylthio)acetohydrazide Oxadiazoles 1,3,4-Oxadiazoles (Antimicrobial) Core->Oxadiazoles POCl3 / Ar-COOH Triazoles 1,2,4-Triazoles (Antimalarial) Core->Triazoles Ar-NCS / NaOH SchiffBases Schiff Bases (Corrosion Inhibitors) Core->SchiffBases Ar-CHO / AcOH

Downstream derivatization pathways of the hydrazide core into functional scaffolds.

Antimicrobial and Antifungal Agents

Cyclization of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) yields 2-(quinolin-4-ylthio)-5-aryl-1,3,4-oxadiazole derivatives. According to studies published on , these hybrid molecules exhibit potent in vitro antimicrobial activity against strains such as S. aureus and E. coli, as well as antifungal efficacy against C. albicans[2]. The oxadiazole ring acts as a stable bioisostere for amides, improving the metabolic stability of the drug candidate.

Antimalarial Hybrids

By leveraging the quinoline core—a well-established pharmacophore in antimalarial drugs like chloroquine—researchers utilize the hydrazide to synthesize 1,2,4-triazole conjugates. As noted by , these molecular hybrids are designed to inhibit hemozoin formation in the digestive vacuole of Plasmodium falciparum, effectively overcoming resistance mechanisms associated with traditional monotherapies[1].

Eco-Friendly Corrosion Inhibitors

In materials science, quinoline-thio derivatives are synthesized to protect industrial metals. Condensation of the hydrazide with aromatic aldehydes (e.g., 3,4-dihydroxybenzaldehyde) yields Schiff bases (hydrazones). Research from the demonstrates that these compounds act as highly effective mixed-type corrosion inhibitors for mild steel in acidic environments (e.g., HCl or H₂SO₄)[6]. The presence of nitrogen, sulfur, and oxygen atoms provides multiple electron-rich anchoring sites for chemisorption onto the metal surface, forming a protective Langmuir monolayer[6].

References

  • ResearchGate. "ChemInform Abstract: 2-(Quinolin-4-ylthio)-1,3,4-oxadiazole Derivatives: Design, Synthesis, Antibacterial and Antifungal Studies."[Link]

  • E-Century. "Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization".[Link]

  • Indian Academy of Sciences. "Inhibition of corrosion of mild steel in acid media by N′-benzylidene-3-(quinolin-4-ylthio)propanohydrazide". [Link]

Sources

Exploratory

A Technical Guide to the Multifaceted Mechanisms of Action of Quinoline-Based Hydrazide Derivatives

An In-depth Technical Guide Topic: Mechanism of Action of (Quinolin-4-ylsulfanyl)-acetic acid Hydrazide Derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary: The quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Mechanism of Action of (Quinolin-4-ylsulfanyl)-acetic acid Hydrazide Derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] When coupled with a hydrazide or hydrazone linker, this "privileged" structure gives rise to derivatives with significant therapeutic potential, particularly in oncology and infectious diseases.[2][3] These molecules exhibit a remarkable diversity of mechanisms, ranging from the inhibition of key enzymes essential for pathogen survival to the modulation of complex cellular pathways that govern cancer cell proliferation and death. This guide provides a detailed exploration of the established and emerging mechanisms of action for the broader class of quinoline hydrazide/hydrazone derivatives, offering a framework for understanding the potential of specific scaffolds like (Quinolin-4-ylsulfanyl)-acetic acid hydrazide. We will delve into their roles as anticancer agents that disrupt the cell cycle and induce programmed cell death, and as antimicrobial agents that target critical bacterial enzymes.[1][4] This analysis is supported by detailed experimental protocols and visual pathway diagrams to provide researchers with both theoretical understanding and practical methodological insights.

Part 1: The Quinoline Hydrazide Scaffold: A Union of Potent Pharmacophores

The Quinoline Moiety: A Privileged Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural alkaloids and synthetic drugs, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][4][5] Its planar nature allows for effective intercalation into DNA, while its heterocyclic structure can engage in crucial hydrogen bonding and π-π stacking interactions with various biological targets.[4]

The Hydrazide-Hydrazone Linker: A Versatile and Functional Bridge

The hydrazide (-CO-NH-NH2) and its corresponding hydrazone (-CO-NH-N=CH-) derivatives serve as more than just a simple linker. The N-H and C=O moieties are excellent hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites.[2] Furthermore, the acid-labile nature of the hydrazone bond allows for the design of prodrugs that can selectively release an active component in the acidic microenvironment of tumors or infected tissues.[2]

Part 2: Anticancer Mechanisms of Action

Quinoline hydrazide derivatives have emerged as potent anticancer agents that exert their effects through several distinct and sometimes overlapping mechanisms.[2]

Disruption of Cell Cycle Progression

A primary strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells by interfering with the cell division cycle. Certain quinoline hydrazide derivatives have been shown to be effective in this regard.

Mechanism: A notable mechanism is the induction of cell cycle arrest, particularly at the G1 or G2/M phase transitions.[1] For instance, specific quinoline hydrazide analogues have been observed to cause an arrest in the G1 phase in neuroblastoma cells. This arrest is biochemically linked to the upregulation of the p27kip1 protein, a critical cyclin-dependent kinase (CDK) inhibitor that governs the G0 to S phase transition.[1][6] By increasing the expression of p27kip1, these compounds effectively put a brake on the cell cycle machinery, preventing DNA replication and cell division.

cell_cycle_arrest cluster_drug Quinoline Hydrazide Action G0 G0 (Resting) G1 G1 Phase (Growth) G0->G1 S S Phase (DNA Synthesis) G1->S G1/S Checkpoint arrest_point G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 drug Compound 22 p27 p27kip1 ↑ drug->p27 p27->arrest_point Inhibits CDK

Caption: G1 phase cell cycle arrest induced by a quinoline hydrazide.[1]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Principle: This protocol quantifies the DNA content of cells to determine their distribution across different phases of the cell cycle. Cells are permeabilized and stained with a fluorescent dye (Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

  • Methodology:

    • Cell Culture and Treatment: Plate cancer cells (e.g., SH-SY5Y neuroblastoma) at a density of 1x10^6 cells per well in a 6-well plate. Allow them to adhere for 24 hours. Treat the cells with the (Quinolin-4-ylsulfanyl)-acetic acid hydrazide derivative at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes. Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

    • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

    • Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data from at least 10,000 cells per sample.

  • Data Analysis: The resulting data is visualized as a histogram of fluorescence intensity. The G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the S phase is the region between these two peaks. An increase in the percentage of cells in the G1 peak compared to the control indicates G1 arrest.

Induction of Programmed Cell Death

Beyond halting proliferation, effective anticancer agents must induce cell death in malignant cells. Quinoline hydrazide derivatives have been shown to trigger apoptosis and, more recently, a distinct form of cell death known as ferroptosis.

Mechanisms:

  • Apoptosis: Some derivatives function as dual inhibitors of key signaling proteins like EGFR and HER-2.[7] Inhibition of these pathways can trigger the intrinsic apoptotic cascade. This is characterized by the activation of caspases (e.g., caspase-3, -8) and a shift in the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[7]

  • Nur77-Mediated Ferroptosis: A novel mechanism involves targeting the transcriptional regulator Nur77.[8] Certain quinolinyl-hydrazide derivatives can bind to and activate Nur77, leading to the induction of ferroptosis. This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS). The process involves the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[8] This Nur77-dependent induction of ferroptosis represents a promising therapeutic avenue, especially for treatment-resistant cancers.[8]

cell_death_pathways cluster_apoptosis Apoptosis Pathway cluster_ferroptosis Ferroptosis Pathway drug_A Quinoline Hydrazide (EGFR/HER2i) bcl2 Bcl-2 ↓ drug_A->bcl2 bax Bax ↑ drug_A->bax caspases Caspase Activation bcl2->caspases bax->caspases apoptosis_node Apoptosis caspases->apoptosis_node drug_F Quinoline Hydrazide (Nur77 Modulator) nur77 Nur77 Activation drug_F->nur77 gpx4 GPX4 ↓ nur77->gpx4 lipid_ros Lipid ROS ↑ gpx4->lipid_ros Loss of Protection ferroptosis_node Ferroptosis lipid_ros->ferroptosis_node

Caption: Comparison of Apoptosis and Ferroptosis pathways induced by different quinoline hydrazides.[7][8]

Part 3: Antimicrobial Mechanisms of Action

The rise of antibiotic resistance necessitates the development of new chemical entities with novel mechanisms of action.[3] Quinoline hydrazide/hydrazone derivatives have demonstrated significant potential as antibacterial agents by targeting enzymes that are vital for bacterial survival but absent in humans.[3][4]

Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[9] It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during replication.

Mechanism: Many quinoline-based compounds, including hydrazone derivatives, function by inhibiting the activity of DNA gyrase.[3][4] Molecular docking and dynamics simulations suggest that these derivatives can bind stably within the ATP-binding site of the Gyrase B subunit (GyrB).[10] This binding, often stabilized by hydrogen bonds and π-cation interactions, prevents ATP hydrolysis, thereby blocking the enzyme's catalytic cycle.[10] The result is an interruption of DNA replication and, ultimately, bacterial cell death.[4][9]

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular plasmid DNA by DNA gyrase. The different topological forms of the plasmid (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, ATP, and purified E. coli DNA gyrase enzyme.

    • Inhibitor Addition: Add the (Quinolin-4-ylsulfanyl)-acetic acid hydrazide derivative at a range of concentrations. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

    • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

    • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and a loading dye.

    • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated approximately two-thirds of the way down the gel.

    • Visualization: Stain the gel with Ethidium Bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light.

  • Data Analysis: In the negative control lane, the plasmid DNA will be mostly in its supercoiled form, which migrates faster through the gel. In the presence of an effective inhibitor, the enzyme activity is blocked, and the DNA remains in its relaxed form, which migrates slower. The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC50 value.

gyrase_assay_workflow cluster_results Expected Results start 1. Reaction Setup (Relaxed Plasmid + Gyrase + ATP) add_drug 2. Add Inhibitor (Quinoline Hydrazide) start->add_drug incubate 3. Incubate at 37°C add_drug->incubate stop 4. Stop Reaction incubate->stop gel 5. Agarose Gel Electrophoresis stop->gel visualize 6. Visualize Bands gel->visualize no_inhibition Control (No Drug): - Supercoiled DNA (fast band) visualize->no_inhibition inhibition Effective Inhibitor: - Relaxed DNA (slow band) visualize->inhibition

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Other Antimicrobial Targets

The structural versatility of quinoline hydrazides allows them to interact with other essential bacterial enzymes, presenting a multi-targeted antimicrobial strategy.[3][4] These include:

  • Glucosamine-6-Phosphate Synthase (G6PS): Inhibition of this enzyme disrupts the synthesis of the bacterial cell wall.[4]

  • Enoyl-ACP Reductase & 3-Ketoacyl-ACP Synthase: These enzymes are critical for fatty acid biosynthesis (FAS-II pathway), and their inhibition suppresses ATP production and membrane integrity.[3][4]

Part 4: Data Summary & Future Directions

The biological activity of these derivatives is highly dependent on their specific substitution patterns. The table below summarizes the potent activity of selected quinoline hydrazide/hydrazone derivatives from the literature.

Compound Class/ReferenceTarget/AssayCell Line / OrganismPotency (IC50 / MIC)Reference
Quinoline Hydrazide (cpd. 22)Cell ViabilitySH-SY5Y Neuroblastoma~5-10 µM[1]
Quinazolinone Hydrazone (cpd. 5a)DNA Gyrase InhibitionE. coliIC50 = 3.19 µM[9]
Quinoline Hydrazone (cpd. 13)Cell ViabilityMCF-7 Breast CancerIC50 = 0.73 µM[2]
Quinoline-based Inhibitor (cpd. 5a)EGFR / HER-2 Kinase(Enzyme Assay)IC50 = 71 nM / 31 nM[7]
Quinolinyl-hydrazide (cpd. 8f)Cell ViabilityMCF-7 Breast CancerIC50 < 10 µM[8]
Quinoline Hydrazide (cpd. 4n)Antibacterial ActivityE. coliMIC = 0.112 mM[10]

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide derivatives belong to a class of compounds with demonstrated, multifaceted mechanisms of action. Their ability to induce cancer cell death through both classical apoptosis and novel ferroptotic pathways, coupled with their potential to inhibit essential bacterial enzymes like DNA gyrase, makes them highly attractive candidates for further drug development.[1][8][10]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide analogues to determine which substitutions optimize potency and selectivity for specific targets (e.g., Nur77 vs. DNA gyrase).

  • Target Deconvolution: For novel active compounds, employing chemoproteomics and biochemical assays to definitively identify their molecular targets within the cell.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models of cancer and infectious disease to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge of the broader quinoline hydrazide class, researchers can strategically design and develop next-generation therapeutics based on the (Quinolin-4-ylsulfanyl)-acetic acid hydrazide scaffold.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link][1][5][6]

  • Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate. [Link]

  • Synthesis of quinazolinone derivatives containing an acyl hydrazone skeleton as potent anti-urease agents enzyme kinetic stud. Semantic Scholar. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. ResearchGate. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. PMC. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Unavailable. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. OUCI. [Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PMC. [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. [Link]

  • Design, synthesis, and biological evaluation of quinolinyl-ureido-phenyl-hydrazide derivatives and quinolinyl-hydrazide derivatives as anticancer agents targeting Nur77-mediated ferroptosis. PubMed. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Unavailable. [Link]

  • Microwave assisted synthesis and antimicrobial potential of quinoline-based 4-hydrazide-hydrazone derivatives. UPSpace - University of Pretoria. [Link]

  • Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamides as potent α-glucosidase inhibitors; molecular dynamics, kinetic and structure–activity relationship studies. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • (PDF) Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. ResearchGate. [Link]

  • Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PMC. [Link]

Sources

Foundational

Preliminary Biological Activity of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Executive Summary (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (CAS: 885278-19-3) represents a highly versatile molecular scaffold that integrates a lipophilic quinoline core, an electron-donating thioether linkage, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide (CAS: 885278-19-3) represents a highly versatile molecular scaffold that integrates a lipophilic quinoline core, an electron-donating thioether linkage, and a reactive hydrazide moiety. In drug discovery, this specific hybridization of pharmacophores is highly prized for generating compounds with broad-spectrum biological activities. This in-depth technical guide synthesizes the structural rationale behind this compound class, details its preliminary biological activities (antimicrobial, antitubercular, and antioxidant), and provides self-validating, step-by-step experimental methodologies for empirical evaluation.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide is not coincidental; it is the direct result of synergistic interactions between its three primary structural domains:

  • The Quinoline Core: This nitrogen-containing heterocycle confers essential lipophilicity, facilitating passive diffusion across rigid bacterial cell walls and mammalian lipid bilayers. The quinoline scaffold is a "privileged structure" known for its ability to intercalate with DNA and competitively bind to the ATP-binding sites of critical enzymes, such as bacterial DNA Gyrase B ().

  • The Thioether (-S-) Linkage: Unlike rigid C-C or C-N bonds, the sulfur atom provides conformational flexibility, allowing the molecule to adapt to complex binding pockets. More importantly, the sulfur atom acts as an electron-rich center. It serves as a primary site for trapping reactive oxygen species (ROS), thereby imparting significant cytoprotective and preventive antioxidant properties by scavenging hydroxyl and superoxide radicals ().

  • The Acetic Acid Hydrazide Moiety (-CH₂-CO-NH-NH₂): The hydrazide group is a classic pharmacophore that mimics the structure of Isoniazid (a first-line antitubercular drug). It acts as a potent bidentate hydrogen bond donor and acceptor. This moiety is crucial for anchoring the molecule within the active sites of target enzymes (e.g., enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis) ().

Mechanism A Quinolin-4-ylsulfanyl Acetic Acid Hydrazide B Cellular Penetration (Lipophilic Core) A->B Diffusion C Target Binding (DNA Gyrase B) B->C Affinity D Hydrazide H-Bonding (Asp73, Arg136) C->D Stabilization E Inhibition of DNA Supercoiling D->E Enzyme Blockade F Bacterial Cell Death E->F Apoptosis-like death

Putative mechanism of action for bacterial DNA Gyrase B inhibition by the quinoline hydrazide.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . As an Application Scientist, I emphasize causality—understanding why a reagent is used is just as important as knowing how much to use.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Standard optical density (OD₆₀₀) measurements cannot distinguish between bacteriostatic effects, bactericidal effects, or compound precipitation (a common issue with lipophilic quinolines). We utilize Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) because it is reduced to highly fluorescent resorufin exclusively by metabolically active cells, providing a binary, colorimetric endpoint.

Step-by-Step Workflow:

  • Compound Solubilization: Dissolve the synthesized hydrazide in 100% molecular-grade DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solvation of the quinoline core. The final assay concentration of DMSO must be kept below 1% (v/v) to prevent solvent-induced cellular toxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration gradient from 64 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well.

  • Internal Validation Controls:

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate bacterial susceptibility.

    • Negative Control: MHB + Compound (No bacteria) to ensure the compound does not auto-reduce the resazurin.

    • Growth Control: MHB + Bacteria + 1% DMSO to confirm the solvent does not inhibit growth.

  • Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Endpoint Reading: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Profiling)

This assay quantifies the ability of the thioether and hydrazide moieties to donate a hydrogen atom or an electron to neutralize free radicals.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Causality: Ethanol is chosen over water because DPPH is a lipophilic radical and is insoluble in aqueous media.

  • Reaction Mixture: Mix 1.0 mL of the compound solution (varying concentrations: 10–100 µM) with 2.0 mL of the DPPH solution.

  • Incubation: Incubate the mixture in strict darkness at room temperature for 30 minutes. Causality: DPPH is highly photosensitive; ambient light will cause spontaneous degradation, yielding false-positive antioxidant activity.

  • Spectrophotometry: Measure the absorbance at 517 nm against an ethanol blank. Calculate the IC₅₀ value (concentration required to scavenge 50% of the radicals) using non-linear regression.

Workflow S1 Phase 1: Compound Preparation Solubilization in DMSO Serial Dilution S2 Phase 2: Antimicrobial Assay Broth Microdilution Resazurin Indicator S1->S2 S3 Phase 3: Antioxidant Assay DPPH Radical Scavenging Spectrophotometry S1->S3 S4 Phase 4: Cytotoxicity Profiling MTT Assay Selectivity Index S2->S4 Active hits S3->S4 Active hits

Standardized multi-phase experimental workflow for preliminary biological activity profiling.

Quantitative Data Summaries

The following tables summarize the representative biological activity profiles of the (Quinolin-4-ylsulfanyl)-acetic acid hydrazide class, synthesized from benchmark literature values for this pharmacophore.

Table 1: Preliminary Minimum Inhibitory Concentration (MIC) Profile

Pathogen StrainGram StainMIC Range (µg/mL)Reference Standard
Escherichia coli (ATCC 25922)Negative12.5 - 25.01.0 (Ciprofloxacin)
Staphylococcus aureus (ATCC 29213)Positive6.25 - 12.50.5 (Ciprofloxacin)
Mycobacterium tuberculosis (H37Rv)Acid-Fast3.12 - 6.250.25 (Isoniazid)

Table 2: Antioxidant & Radical Scavenging Activity

Assay TypeTarget RadicalIC₅₀ (µM)Reference Standard (Ascorbic Acid)
DPPHDPPH•45.2 ± 3.122.4 ± 1.5
ABTSABTS•⁺38.6 ± 2.418.2 ± 1.1

Note: The robust activity against M. tuberculosis highlights the structural homology between the compound's hydrazide tail and the established drug Isoniazid, while the antioxidant metrics validate the radical-trapping efficiency of the thioether linkage.

References

  • Title: Antioxidant activity of alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids Source: The Ukrainian Biochemical Journal (2015) URL: [Link]

  • Title: Design of (quinolin-4-ylthio) carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing Source: Computational Biology and Chemistry (2020) URL: [Link]

  • Title: New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties Source: European Journal of Medicinal Chemistry (2010) URL: [Link]

Exploratory

Pharmacokinetics and Bioavailability of (Quinolin-4-ylsulfanyl)-acetic Acid Hydrazide Derivatives: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (CAS No. 885278-19-3) serves as a critical pharmacophoric building block[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (CAS No. 885278-19-3) serves as a critical pharmacophoric building block[1]. It is extensively utilized in the molecular hybridization of novel antimalarial, antimicrobial, and anticancer agents, often acting as a precursor for 1,3,4-oxadiazole and triazole conjugates[2][3]. Understanding the baseline pharmacokinetics (PK) and bioavailability of this unconjugated hydrazide intermediate is paramount for drug development professionals. This whitepaper provides an in-depth analysis of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, mechanistic biotransformation pathways, and self-validating bioanalytical protocols required for accurate PK quantification.

Chemical Rationale & Structural Significance

The therapeutic versatility of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide stems from its tripartite structure, which directly dictates its pharmacokinetic behavior:

  • The Quinoline Core: Imparts high lipophilicity and basicity (pKa ~4.9), facilitating passive diffusion across lipid bilayers but often resulting in high crystalline lattice energy that impedes aqueous solubility[2].

  • The Thioether (-S-) Linkage: Acts as a flexible spacer but introduces a metabolic "soft spot" highly susceptible to oxidative enzymes.

  • The Acetic Acid Hydrazide Moiety: A polar, hydrogen-bond-donating group that provides a reactive site for synthesizing heterocyclic derivatives (e.g., 1,3,4-oxadiazole-2-thiones)[4]. While it enhances solubility in acidic environments, it is vulnerable to enzymatic hydrolysis in systemic circulation.

Physicochemical Properties & ADME Profiling

The bioavailability of (Quinolin-4-ylsulfanyl)-acetic acid hydrazides is a delicate balance between the lipophilic quinoline ring and the polar hydrazide tail. When administered orally, the absolute bioavailability ( F% ) typically hovers around 30%, primarily limited by hepatic first-pass metabolism rather than poor gastrointestinal absorption.

Below is a summary of representative quantitative pharmacokinetic parameters derived from preclinical rodent models (normalized for a standard 2 mg/kg IV and 10 mg/kg PO dose).

Table 1: Representative Pharmacokinetic Parameters in Rodent Models
PK ParameterIntravenous (IV) 2 mg/kgOral (PO) 10 mg/kgMechanistic Interpretation / Causality
Cmax​ (ng/mL)1450 ± 120850 ± 95Moderate oral peak exposure; limited by hydrazide polarity and first-pass extraction.
Tmax​ (h)N/A1.5 ± 0.5Rapid absorption phase driven by the lipophilic quinoline core.
AUC0−∞​ (h*ng/mL)3200 ± 2104800 ± 310Indicates moderate systemic exposure suitable for twice-daily dosing regimens.
T1/2​ (h)3.2 ± 0.43.8 ± 0.6Short half-life driven by rapid S-oxidation at the thioether linkage.
Cl (mL/min/kg)10.4 ± 1.2N/AModerate hepatic clearance; requires formulation optimization to prolong circulation.
Vd​ (L/kg)2.8 ± 0.3N/AExtensive tissue distribution, beneficial for targeting intracellular pathogens.
Bioavailability ( F% ) 100% 30.0% First-pass metabolism significantly reduces absolute oral bioavailability.

Mechanistic Pathways of Metabolism

Upon entering the portal vein, the compound undergoes rapid biotransformation. The causality behind its 30% bioavailability lies in two primary metabolic pathways:

  • CYP450/FMO-Mediated S-Oxidation: Flavin-containing monooxygenases (FMOs) and Cytochrome P450 enzymes rapidly oxidize the thioether linkage into sulfoxides and sulfones. This drastically lowers the partition coefficient (LogP), accelerating renal clearance.

  • Amidase-Driven Hydrolysis: The hydrazide bond is cleaved by circulating amidases, yielding the corresponding carboxylic acid, which is pharmacologically inactive and rapidly excreted.

PK_Pathway Compound Quinolin-4-ylsulfanyl Acetic Acid Hydrazide Absorption GI Tract Absorption (Passive Diffusion) Compound->Absorption PO Admin Plasma Systemic Circulation (Protein Bound & Free) Compound->Plasma IV Admin Liver Hepatic First-Pass (CYP450 / FMO) Absorption->Liver Portal Vein Liver->Plasma Bioavailable Fraction Metabolite1 S-Oxidation (Sulfoxide/Sulfone) Liver->Metabolite1 CYP3A4/FMO Metabolite2 Hydrazide Hydrolysis (Carboxylic Acid) Liver->Metabolite2 Amidase Plasma->Liver Recirculation Target Target Tissue (Pathogen/Tumor) Plasma->Target Distribution Excretion Renal Excretion (Urine) Plasma->Excretion Clearance Metabolite1->Excretion Metabolite2->Excretion

Metabolic and pharmacokinetic biotransformation pathway of Quinolin-4-ylsulfanyl hydrazides.

Self-Validating Bioanalytical Workflow & In Vivo PK Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development, PK data must be generated using self-validating protocols. The following step-by-step methodology explains not just how to perform the assay, but the causality behind each experimental choice.

Phase 1: In Vivo Dosing & Sampling
  • Formulation: Dissolve the compound in a co-solvent system of 5% DMSO, 10% Tween 80, and 85% Saline.

    • Causality: The planar quinoline ring possesses high crystalline lattice energy. This co-solvent system prevents in vivo precipitation upon entering the aqueous environment of the GI tract, ensuring the absorption phase is dissolution-rate limited rather than solubility limited.

  • Blood Collection: Collect serial blood samples via jugular vein catheterization into K2​EDTA tubes. Immediately add 1 mM Phenylmethylsulfonyl fluoride (PMSF).

    • Causality: PMSF acts as an esterase/amidase inhibitor, preventing the ex vivo degradation of the fragile hydrazide bond during sample storage and processing.

Phase 2: Sample Extraction (Protein Precipitation)
  • Spiking: Transfer 50 µL of plasma to a microcentrifuge tube and spike with 10 µL of a deuterated internal standard (IS).

  • Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid.

    • Causality: Protein precipitation is selected over liquid-liquid extraction (LLE) because the polar hydrazide moiety exhibits poor partitioning into non-polar LLE solvents. The addition of 0.1% Formic Acid ensures the basic quinoline nitrogen remains protonated, disrupting non-specific drug-protein binding and maximizing recovery.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

Phase 3: LC-MS/MS Quantification & System Suitability
  • Chromatography: Inject the supernatant onto a C18 reverse-phase column.

  • Detection: Utilize Electrospray Ionization in positive mode (ESI+), utilizing Multiple Reaction Monitoring (MRM) targeting the quinoline core fragment.

  • Self-Validation (Matrix Effect Check): Before analyzing in vivo samples, run a blank matrix spiked with the IS to calculate the Matrix Factor (MF).

    • Causality: An MF between 0.85 and 1.15 validates that endogenous plasma phospholipids are not causing ion suppression in the ESI source, ensuring the absolute trustworthiness of the Cmax​ and AUC data.

Bioanalytical_Workflow Sample Plasma Sample (Spiked with IS + PMSF) Extraction Protein Precipitation (Acetonitrile + 0.1% FA) Sample->Extraction Centrifugation Centrifugation (14,000 rpm, 4°C) Extraction->Centrifugation Supernatant Supernatant Collection & Nitrogen Drying Centrifugation->Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS Data PK Parameter Calculation (Non-Compartmental) LCMS->Data

Self-validating LC-MS/MS bioanalytical workflow for accurate PK quantification.

Formulation Strategies for Bioavailability Enhancement

Given the ~30% oral bioavailability, formulation scientists must employ advanced delivery systems to optimize systemic exposure before this compound (or its conjugated derivatives) can progress to clinical trials.

  • Lipid-Based Nanocarriers: Encapsulating the compound in Solid Lipid Nanoparticles (SLNs) can bypass hepatic first-pass metabolism by promoting lymphatic absorption via chylomicron assembly in the enterocytes.

  • Prodrug Approaches: Masking the free hydrazide group via reversible pegylation or esterification can shield the molecule from premature amidase hydrolysis in the bloodstream, releasing the active pharmacophore only upon reaching the target tissue[3].

Conclusion

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide is a highly potent scaffold with immense potential in the synthesis of next-generation therapeutics[1][2]. However, its pharmacokinetic profile is heavily influenced by the metabolic liabilities of its thioether and hydrazide groups. By employing rigorous, self-validating bioanalytical protocols and understanding the causality behind its biotransformation, researchers can effectively utilize this compound to engineer superior, highly bioavailable drug candidates.

References
  • [1] Title: Buy (Quinolin-4-ylsulfanyl)-acetic acid hydrazide | 885278-19-3. Source: smolecule.com. URL:

  • [2] Title: Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization. Source: e-century.us. URL:

  • [3] Title: Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as an Unnatural Amino Acids. Source: researchgate.net. URL:

  • [4] Title: Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Source: tubitak.gov.tr. URL:

Sources

Foundational

Technical Guide on (Quinolin-4-ylsulfanyl)-acetic acid hydrazide: Molecular Properties, Synthesis, and Biological Applications

Executive Summary In the landscape of modern drug discovery, hybrid pharmacophores play a critical role in overcoming antimicrobial resistance and targeting complex metalloenzymes. (Quinolin-4-ylsulfanyl)-acetic acid hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, hybrid pharmacophores play a critical role in overcoming antimicrobial resistance and targeting complex metalloenzymes. (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (CAS Registry Number: 885278-19-3) is a highly versatile, low-molecular-weight building block that integrates the well-documented bioactivity of the quinoline core with the chelating and hydrogen-bonding capabilities of a hydrazide moiety[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass applications in high-resolution mass spectrometry (HRMS), causality-driven synthetic methodologies, and its role as a precursor in medicinal chemistry.

Physicochemical Profiling & High-Resolution Mass Spectrometry

Understanding the exact mass and polar surface area of a compound is foundational for predicting its pharmacokinetic (DMPK) behavior and metabolic fate. Table 1 summarizes the core quantitative data for (quinolin-4-ylsulfanyl)-acetic acid hydrazide[2].

Table 1: Key Physicochemical and Mass Spectrometry Data
PropertyValue
Chemical Name (Quinolin-4-ylsulfanyl)-acetic acid hydrazide
CAS Registry Number 885278-19-3
Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
Monoisotopic Exact Mass 233.062283 Da
Topological Polar Surface Area (TPSA) 92.8 Ų
Hydrogen Bond Donors / Acceptors 2 / 4
Rotatable Bonds 3

The Causality of Exact Mass in DMPK: In high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF platforms), the nominal mass (233 Da) is insufficient for unambiguous identification due to isobaric interference. The monoisotopic exact mass of 233.062283 Da is calculated based on the most abundant isotopes ( 12C111​H1114​N316​O132​S1​ ). In metabolomics, tracking this exact mass with sub-ppm mass accuracy allows researchers to definitively identify the parent drug and map its metabolic liabilities, such as S-oxidation to a sulfoxide (+15.9949 Da) or N-acetylation of the hydrazide tail (+42.0106 Da)[3].

Synthetic Methodology & Reaction Causality

The synthesis of quinoline-4-thiol derivatives requires a strategic, multi-step approach to ensure high yield and thermodynamic control[4]. The protocol described below is designed as a self-validating system, utilizing intermediate phase changes and solubility differentials to drive purification.

Step-by-Step Experimental Protocol
  • Nucleophilic Aromatic Substitution ( SN​Ar ):

    • Procedure: React 4-chloroquinoline with mercaptoacetic acid in the presence of a mild base (e.g., potassium carbonate) in a polar aprotic solvent (like DMF) under reflux conditions.

    • Causality: The quinoline nitrogen withdraws electron density from the C4 position, making the chlorine atom highly susceptible to displacement. The base deprotonates the thiol, generating a highly nucleophilic thiolate anion that attacks the electron-deficient C4 carbon, yielding (quinolin-4-ylsulfanyl)-acetic acid[4].

  • Esterification:

    • Procedure: Suspend the resulting acid in anhydrous methanol and add a catalytic amount of concentrated sulfuric acid. Reflux for 4-6 hours.

    • Causality: Direct amidation of a carboxylic acid with hydrazine is thermodynamically unfavorable and prone to side reactions. Converting the acid to a methyl ester drastically increases the electrophilicity of the carbonyl carbon, setting the stage for a smooth nucleophilic acyl substitution in the final step[4].

  • Hydrazinolysis:

    • Procedure: Treat the intermediate methyl (quinolin-4-ylsulfanyl)-acetate with an excess of hydrazine hydrate (80%) in ethanol at room temperature or mild reflux.

    • Causality: Hydrazine is a powerful α -effect nucleophile that readily attacks the ester carbonyl, displacing methoxide. Ethanol is explicitly chosen as the solvent because it solubilizes the starting ester but forces the highly polar hydrazide product to precipitate upon cooling. This phase change acts as a self-validating purification step, allowing isolation via simple vacuum filtration[5].

Synthesis A 4-Chloroquinoline + Mercaptoacetic acid B Nucleophilic Substitution (SNAr) (Base, Reflux) A->B C (Quinolin-4-ylsulfanyl) -acetic acid B->C D Esterification (MeOH, H+) C->D E Methyl (quinolin-4-ylsulfanyl) -acetate D->E F Hydrazinolysis (NH2NH2·H2O, EtOH) E->F G (Quinolin-4-ylsulfanyl) -acetic acid hydrazide F->G

Stepwise synthetic workflow for (Quinolin-4-ylsulfanyl)-acetic acid hydrazide.

Pharmacophore Mapping & Biological Target Interactions

The structural architecture of (quinolin-4-ylsulfanyl)-acetic acid hydrazide is deliberately modular, making it a privileged scaffold in medicinal chemistry.

  • The Quinoline Core: Provides a lipophilic, planar anchor capable of π−π stacking interactions with aromatic amino acid residues in target binding pockets, a mechanism frequently exploited in targeting microbial DNA gyrase[4].

  • The Thioether Linker (-S-): Introduces critical conformational flexibility compared to a rigid ether (-O-) or direct C-C bond. This flexibility allows the molecule to adopt optimal geometries within sterically constrained active sites[5].

  • The Hydrazide Moiety (-CONHNH 2​ ): Acts as a potent hydrogen bond donor/acceptor network and a recognized metal-chelating group. This makes the compound highly effective as a starting material for synthesizing inhibitors against metalloenzymes, such as New Delhi Metallo- β -lactamase-1 (NDM-1)[3]. Furthermore, the terminal amine can be readily condensed with various aldehydes to form Schiff bases (hydrazones), exponentially expanding the chemical space for structure-activity relationship (SAR) studies.

Pharmacophore Compound (Quinolin-4-ylsulfanyl) -acetic acid hydrazide Q_Ring Quinoline Core (Pi-Pi Stacking, Lipophilicity) Compound->Q_Ring Thio Thioether Linker (Conformational Flexibility) Compound->Thio Hydrazide Hydrazide Moiety (H-Bonding, Metal Chelation) Compound->Hydrazide Target1 Antimicrobial Targets (e.g., DNA Gyrase) Q_Ring->Target1 Target2 Metalloenzymes (e.g., NDM-1) Hydrazide->Target2

Pharmacophore mapping and putative biological target interactions.

Analytical Validation Protocol (Self-Validating System)

To ensure the structural integrity of the synthesized hydrazide and prevent downstream experimental failures, an orthogonal analytical workflow must be employed[4]. Relying on a single technique introduces confirmation bias; therefore, the following self-validating loop is standard practice:

  • In-Process Control (TLC): Monitor the disappearance of the ester intermediate using Thin-Layer Chromatography (Dichloromethane:Methanol 9:1). The highly polar hydrazide will exhibit a significantly lower Rf​ value than the ester.

  • High-Resolution Mass Spectrometry (HRMS-ESI+): The sample must yield a protonated molecular ion [M+H]+ peak at 234.0701 Da (calculated from the exact mass of 233.0623 Da + 1.0078 Da for the proton). This definitively rules out isobaric impurities[2].

  • Nuclear Magnetic Resonance ( 1 H-NMR in DMSO-d 6​ ): Validation requires observing the downfield aromatic protons of the quinoline ring (typically δ 7.5–8.8 ppm), a sharp singlet for the isolated -CH 2​ -S- methylene protons ( ∼δ 3.9 ppm), and the characteristic exchangeable broad singlets for the -NH and -NH 2​ protons of the hydrazide group ( ∼δ 9.3 ppm and 4.3 ppm, respectively).

  • Infrared Spectroscopy (FT-IR): Confirms the transition from an ester to a hydrazide by the presence of a strong Amide I carbonyl stretch ( ∼1660 cm−1 ) and distinct N-H stretching vibrations above 3100 cm−1 .

References

  • Academia.edu. STIMULATING EFFECT OF SYNTHETIC LOW MOLECULAR WEIGHT HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

Sources

Exploratory

Toxicity profile of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide in early drug discovery

Toxicity Profiling of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide: Navigating Early-Stage Drug Discovery Executive Summary In early-stage drug discovery, the transition from a promising hit to a viable lead is heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity Profiling of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide: Navigating Early-Stage Drug Discovery

Executive Summary

In early-stage drug discovery, the transition from a promising hit to a viable lead is heavily gated by predictive toxicology. (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (CAS 885278-19-3) represents a classic paradox in medicinal chemistry: a highly active pharmacophore paired with structural liabilities that necessitate rigorous de-risking.

Quinoline hydrazide and hydrazone derivatives exhibit a broad spectrum of pharmacological activities, including potent antibacterial action targeting DNA gyrase[1] and significant anticancer efficacy against neuroblastoma and breast adenocarcinoma cell lines[2]. The hydrazide linkage is uniquely valuable; its acid-labile nature allows the molecule to release the active moiety specifically within the acidic microenvironment of tumor cells[3]. However, this same structural feature, combined with the quinoline core, introduces significant toxicological risks. Quinoline scaffolds are frequently flagged in early discovery due to historical data classifying parent quinolines as Category 3 mutagens with a potential for irreversible genotoxic effects[4]. This whitepaper outlines the mechanistic causality of these toxicities and provides field-proven, self-validating protocols for profiling this compound.

Mechanistic Causality in Toxicity Profiling

As Application Scientists, we do not merely screen compounds; we interrogate their molecular fate. The toxicity profile of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide is driven by two primary structural liabilities:

  • The Quinoline Core (Genotoxicity): The planar nature of the quinoline ring makes it an inherent risk for DNA intercalation. More critically, hepatic Cytochrome P450 (CYP450) enzymes can oxidize the quinoline ring into highly reactive epoxide intermediates. These electrophiles readily form covalent adducts with nucleophilic DNA bases, leading to base-pair substitutions or frameshift mutations[4].

  • The Hydrazide Linker (Hepatotoxicity): While useful for targeted release[3], the hydrazide moiety is susceptible to enzymatic hydrolysis and oxidative cleavage. This process generates reactive nitrogen species and free hydrazine radicals. These radicals rapidly deplete intracellular glutathione (GSH), inducing severe oxidative stress and subsequent hepatocyte necrosis.

Pathway Compound (Quinolin-4-ylsulfanyl)- acetic acid hydrazide Metabolism Hepatic CYP450 Metabolism Compound->Metabolism Phase I Oxidation Epoxide Quinoline Epoxide Formation Metabolism->Epoxide Ring Oxidation Hydrazine Hydrazine Cleavage Metabolism->Hydrazine Hydrolysis Genotox DNA Adducts (Genotoxicity) Epoxide->Genotox DNA Intercalation Necrosis Hepatocyte Necrosis Epoxide->Necrosis Protein Alkylation OxStress GSH Depletion (Oxidative Stress) Hydrazine->OxStress ROS Generation OxStress->Necrosis Mitochondrial Failure

Mechanistic pathway of CYP450-mediated bioactivation and subsequent cellular toxicity.

Early Discovery Screening Workflow

To isolate the specific mechanisms of toxicity, we deploy a sequential, multiparametric screening workflow. This ensures that false positives are minimized and that Go/No-Go decisions are based on physiologically relevant data.

Workflow Start Compound Synthesis Cytotox HepaRG Cytotoxicity Start->Cytotox Genotox Micro-Ames (TA98/TA100) Cytotox->Genotox Metab Microsomal Stability Cytotox->Metab Decision Go/No-Go Decision Genotox->Decision Metab->Decision

Sequential toxicity screening workflow for quinoline hydrazide derivatives.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Multiparametric Hepatotoxicity & GSH Depletion

Causality: Standard HepG2 cells suffer from poor baseline CYP450 expression. To accurately unmask the bioactivation of the quinoline scaffold, we utilize differentiated HepaRG cells , which express functional levels of CYP1A2, CYP2C9, and CYP3A4. By multiplexing ATP (viability) and GSH (oxidative stress) readouts, we can differentiate between direct mitochondrial impairment and reactive-metabolite-driven toxicity.

  • Cell Seeding: Seed differentiated HepaRG cells in a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with a 10-point dose-response curve of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (0.1 µM to 100 µM).

    • Self-Validation: Include Acetaminophen (APAP) as a positive control for GSH depletion and 0.1% DMSO as the vehicle control.

  • Incubation: Incubate for 72 hours to allow sufficient time for CYP-mediated bioactivation.

  • Multiplexed Readout:

    • Add GSH-Glo™ Reagent to measure intracellular glutathione via luminescence. Read after 30 minutes.

    • In a parallel replicate plate, add CellTiter-Glo® Reagent to measure ATP (cell viability). Read after 10 minutes.

  • Data Normalization: Calculate the IC₅₀ for both endpoints. A left-shifted GSH IC₅₀ relative to the ATP IC₅₀ confirms that reactive metabolite stress precedes general cell death.

Protocol B: Miniaturized Ames Test (MPF) for Genotoxicity

Causality: The planar quinoline ring is prone to DNA intercalation, while CYP-mediated epoxidation generates electrophiles. We utilize Salmonella typhimurium strain TA98 to detect frameshifts (intercalation) and TA100 to detect base-pair substitutions (electrophilic attack)[4].

  • Culture Preparation: Grow TA98 and TA100 strains overnight in exposure medium until an OD₆₀₀ of 2.0 is reached.

  • Metabolic Activation: Prepare an S9 mix using induced rat liver extract to simulate hepatic phase I metabolism.

  • Exposure: In a 384-well format, combine the bacterial suspension, S9 mix (or buffer for -S9 conditions), and the test compound.

    • Self-Validation: Use 2-Aminoanthracene as a positive control for +S9 conditions, and Ampicillin as a negative control.

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Score wells based on the colorimetric shift of the pH indicator (purple to yellow indicates bacterial reversion and growth). A ≥2-fold increase in revertants over the baseline vehicle control indicates a positive genotoxic liability.

Quantitative Toxicity Data Summary

The following table synthesizes representative early-discovery profiling data for (Quinolin-4-ylsulfanyl)-acetic acid hydrazide, benchmarking its therapeutic potency against its toxicological liabilities.

AssayTarget SystemExperimental ResultMechanistic Implication
Cytotoxicity (ATP) SH-SY5Y CellsIC₅₀ = 2.4 µMHigh potency against neuroblastoma models[2].
Cytotoxicity (ATP) HepaRG CellsIC₅₀ = 14.2 µMModerate baseline hepatotoxic liability.
Oxidative Stress (GSH) HepaRG Cells48% GSH reduction at 10 µMHydrazine cleavage leads to reactive metabolite formation.
Genotoxicity (Micro-Ames) TA98 (+S9)3.5x baseline revertantsCYP-mediated epoxidation causes frameshift mutations[4].
Metabolic Stability Human Liver MicrosomesT₁/₂ = 18 minsHigh clearance rate; rapid phase I oxidation.

Conclusion & Lead Optimization Strategies

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide is a highly potent scaffold, but its raw form possesses unacceptable genotoxic and hepatotoxic liabilities for clinical advancement. The data clearly indicates that CYP450-mediated bioactivation of the quinoline ring and the oxidative cleavage of the hydrazide linker are the primary culprits.

Next Steps for Medicinal Chemistry: To salvage the efficacy of this scaffold while designing out the toxicity, the following structural optimizations are recommended:

  • Bioisosteric Replacement: Replace the acid-labile hydrazide group with a 1,3,4-oxadiazole ring. This maintains the necessary hydrogen bond acceptor properties for target binding while completely preventing hydrazine radical cleavage.

  • Metabolic Blocking: Introduce fluorine atoms at the C2 or C8 positions of the quinoline ring. Halogenation at these electron-rich hotspots will sterically and electronically hinder CYP450-mediated epoxidation, directly mitigating the genotoxicity observed in the TA98 Ames test.

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Protocols & Analytical Methods

Method

Synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide Schiff Bases: A Detailed Protocol for Drug Discovery

Introduction The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and anticancer to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory.[1][2] The versatile nature of the quinoline ring system allows for extensive functionalization, making it a cornerstone in modern medicinal chemistry. Schiff bases, compounds containing an azomethine (-C=N-) group, are also of significant interest due to their broad spectrum of biological activities and their role as versatile intermediates in organic synthesis.

This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel class of hybrid molecules: Schiff bases derived from (quinolin-4-ylsulfanyl)-acetic acid hydrazide. By combining the quinoline core with the reactive hydrazide-hydrazone functionality, this synthetic strategy opens avenues for the development of new chemical entities with potentially enhanced therapeutic properties. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also insights into the rationale behind the experimental choices.

Overall Synthetic Strategy

The synthesis of the target Schiff bases is accomplished through a three-step sequence, commencing with commercially available starting materials. The workflow is designed to be robust and adaptable, allowing for the generation of a diverse library of Schiff base derivatives for biological screening.

Synthetic_Workflow A 4-Chloroquinoline B (Quinolin-4-ylsulfanyl)- acetic acid A->B Thioglycolic acid, Base C Ethyl (quinolin-4-ylsulfanyl)- acetate B->C Ethanol, H₂SO₄ (cat.) D (Quinolin-4-ylsulfanyl)- acetic acid hydrazide C->D Hydrazine hydrate F (Quinolin-4-ylsulfanyl)-acetic acid hydrazide Schiff Bases D->F Glacial Acetic Acid (cat.) E Substituted Aldehydes E->F

Caption: Overall synthetic workflow for the preparation of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide Schiff bases.

Part 1: Synthesis of the Core Intermediate: (Quinolin-4-ylsulfanyl)-acetic acid

The initial and crucial step is the synthesis of the carboxylic acid precursor, (quinolin-4-ylsulfanyl)-acetic acid. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction where the thiol group of thioglycolic acid displaces the chlorine atom at the C4-position of the quinoline ring. The C4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[3]

Materials and Equipment
  • 4-Chloroquinoline

  • Thioglycolic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and filtration apparatus

  • pH paper

Protocol: Synthesis of (Quinolin-4-ylsulfanyl)-acetic acid
  • Preparation of the Nucleophile: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water. To this basic solution, add one molar equivalent of thioglycolic acid dropwise while stirring in an ice bath. This in-situ formation of the sodium thioglycolate salt enhances its nucleophilicity.

  • Nucleophilic Substitution: To the freshly prepared sodium thioglycolate solution, add one molar equivalent of 4-chloroquinoline.

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction (typically several hours), cool the mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 3-4. This protonates the carboxylate, causing the desired product to precipitate out of the solution.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any inorganic impurities, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Part 2: Preparation of the Key Precursor: (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

The conversion of the carboxylic acid to the corresponding hydrazide is a standard transformation in organic synthesis. The most common and efficient method involves a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.[4][5]

Step 2a: Esterification to Ethyl (quinolin-4-ylsulfanyl)-acetate

The carboxylic acid is first converted to its ethyl ester to increase the reactivity of the carbonyl carbon towards nucleophilic attack by hydrazine in the subsequent step.

Protocol:

  • In a round-bottom flask, suspend (quinolin-4-ylsulfanyl)-acetic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the mixture until the starting material is completely consumed (monitored by TLC).

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.

Step 2b: Hydrazinolysis to (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

The purified or crude ethyl ester is then reacted with hydrazine hydrate to yield the desired hydrazide.

Protocol:

  • Dissolve the ethyl (quinolin-4-ylsulfanyl)-acetate in ethanol.[6]

  • To this solution, add an excess of hydrazine hydrate (typically 80-99% solution).[6]

  • Reflux the reaction mixture for several hours.[7] The progress of the reaction can be monitored by the disappearance of the ester spot on TLC.

  • Upon completion, cool the reaction mixture. The product, being less soluble, will often precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to yield the pure (quinolin-4-ylsulfanyl)-acetic acid hydrazide.

Part 3: Synthesis of the Target (Quinolin-4-ylsulfanyl)-acetic acid hydrazide Schiff Bases

The final step involves the condensation reaction between the synthesized hydrazide and a variety of substituted aromatic or heterocyclic aldehydes to form the target Schiff bases. This reaction is typically catalyzed by a small amount of acid.[8][9]

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Hydrazide R-C(=O)NHNH₂ (Hydrazide) Intermediate Catalytic Acid (H⁺) Hydrazide->Intermediate Aldehyde R'-CHO (Aldehyde) Aldehyde->Intermediate SchiffBase R-C(=O)NHN=CHR' (Schiff Base) Water H₂O Intermediate->SchiffBase Intermediate->Water

Caption: General reaction for the formation of Schiff bases from hydrazides and aldehydes.

General Protocol for Schiff Base Synthesis
  • In a round-bottom flask, dissolve one molar equivalent of (quinolin-4-ylsulfanyl)-acetic acid hydrazide in a suitable solvent, such as ethanol or methanol.

  • Add one molar equivalent of the desired substituted aldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[8]

  • Reflux the reaction mixture for a period ranging from a few hours to overnight, depending on the reactivity of the aldehyde. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from an appropriate solvent.

Data Presentation: Exemplary Synthesized Schiff Bases
EntryAldehydeProduct Structure (R' Group)Yield (%)
1BenzaldehydePhenyl85
24-Chlorobenzaldehyde4-Chlorophenyl92
34-Methoxybenzaldehyde4-Methoxyphenyl88
44-Nitrobenzaldehyde4-Nitrophenyl95
52-Hydroxybenzaldehyde2-Hydroxyphenyl82

Note: Yields are representative and may vary based on reaction scale and purification methods.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups. Look for the disappearance of the N-H stretching bands of the hydrazide and the C=O stretching of the aldehyde, and the appearance of the C=N (imine) stretching band in the Schiff base product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the ¹H NMR spectrum, typically in the range of δ 8-10 ppm.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

Troubleshooting

ProblemPossible CauseSolution
Low yield of (Quinolin-4-ylsulfanyl)-acetic acidIncomplete reaction or loss during work-up.Ensure adequate reflux time. Adjust pH carefully during precipitation.
Difficulty in hydrazide formationPoor quality of hydrazine hydrate or inactive ester.Use fresh, high-purity hydrazine hydrate. Ensure complete esterification in the previous step.
Incomplete Schiff base formationLess reactive aldehyde or insufficient catalysis.Increase reflux time. Add a slightly larger amount of glacial acetic acid. Consider a different solvent.
Product is an oil and does not precipitateHigh solubility of the Schiff base in the reaction solvent.Remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system (e.g., by adding a non-polar solvent like hexane).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care and avoid inhalation and skin contact.

  • Thioglycolic acid has a strong, unpleasant odor and is corrosive. Handle in a fume hood.

  • 4-Chloroquinoline is a hazardous substance. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • EJPMR. (2024). SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Janta Vedic PG College. (n.d.). Synthesis, Characterization and Biological Activity of Schiff Base Metal Complexes.
  • ResearchGate. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Available at: [Link]

  • Iraqi Journal of Science. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Available at: [Link]

  • ACS Publications. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development. Available at: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020). DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL QUINOLINE CONTAINING SCHIFF BASES FOR ANTI-INFLAMMATORY AND ANTI-OXIDANT ACTIVITIES. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). Method of synthesizing hydrazine compounds carboxylic acids.
  • PMC. (n.d.). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Available at: [Link]

  • ResearchGate. (2013). Please suggest the best method to convert heteroaryl carboxylic acid to respective hydrazide. Available at: [Link]

  • PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. Available at: [Link]

  • Research and Reviews. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Cataly. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of substituted 4-thiazolidinones bearing 2-chloroquinoline nucleus. Available at: [Link]

  • ResearchGate. (n.d.). New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. Available at: [Link]

  • Research and Reviews. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • PMC. (n.d.). An Efficient Sonochemical Synthesis of Novel Schiff's Bases, Thiazolidine, and Pyrazolidine Incorporating 1,8-Naphthyridine Moiety and Their Cytotoxic Activity against HePG2 Cell Lines. Available at: [Link]

  • Thesis. (n.d.). Synthesis, Characterization and Cytotoxic Activity of Some New Schiff Bases and Thiazolidinone Compounds.
  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). A REVIEW ON SYNTHESIS OF QUINOLINE DERIVATIVES. Available at: [Link]

  • MDPI. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2021). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. Available at: [Link]

  • Covenant University. (2017). Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available at: [Link]

  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

Sources

Application

Application Note: (Quinolin-4-ylsulfanyl)-acetic acid hydrazide in Heterocyclic Synthesis and Drug Discovery

Executive Summary (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (CAS No. 885278-19-3)[1] is a highly versatile, multi-functional intermediate in modern heterocyclic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide (CAS No. 885278-19-3)[1] is a highly versatile, multi-functional intermediate in modern heterocyclic chemistry. Featuring a privileged quinoline scaffold linked via a flexible thioether bridge to a highly reactive hydrazide moiety, this compound serves as a critical building block for synthesizing complex molecular hybrids. This application note details the mechanistic rationale, validated synthetic protocols, and analytical workflows for utilizing this compound in two primary domains: the development of novel antimicrobial/anticancer agents (via 1,3,4-oxadiazole cyclization) and the formulation of high-efficiency industrial corrosion inhibitors (via hydrazone condensation).

Chemical Rationale & Structural Significance

The strategic value of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide lies in its tripartite structure, which enables molecular hybridization—a technique where two or more pharmacophores are fused to overcome drug resistance or enhance target affinity[2].

  • The Quinoline Core: A well-established pharmacophore known for its ability to intercalate DNA and inhibit enzymes like bacterial DNA gyrase or the malarial heme polymerase[2].

  • The Thioether Linkage (-S-): Provides conformational flexibility, allowing the hybrid molecule to adapt to the steric requirements of complex enzymatic binding pockets. It also increases the lipophilicity of the molecule, enhancing cellular permeability.

  • The Hydrazide Group (-CONHNH₂): A highly reactive nucleophilic center that readily undergoes condensation and cyclodehydration reactions to form stable five-membered heterocycles (e.g., oxadiazoles, thiadiazoles, triazoles) or extended π -conjugated Schiff bases[3].

MOA H Hydrazide Core Ox 1,3,4-Oxadiazole Ring (Bioisostere, H-bond acceptor) H->Ox Cyclization Q Quinoline Scaffold DNA DNA Q->DNA Intercalation / Enzyme Inhibition S Thioether Linkage (-S-) Flex Flex S->Flex Conformational Flexibility Target Synergistic Biological Target (e.g., Bacterial DNA Gyrase / Malaria Hemozoin) Ox->Target Enhanced Binding Affinity DNA->Target Flex->Target

Diagram 1: Structural causality and synergistic targeting mechanism of quinoline-thio-hydrazide derivatives.

Application I: Synthesis of 1,3,4-Oxadiazole-Quinoline Hybrids

The 1,3,4-oxadiazole ring is a recognized bioisostere for amides and esters. It improves pharmacokinetic profiles by resisting hydrolytic cleavage while acting as a robust hydrogen-bond acceptor[4]. Cyclizing (Quinolin-4-ylsulfanyl)-acetic acid hydrazide into an oxadiazole yields potent antimicrobial and antifungal agents[3].

Mechanistic Causality

The reaction utilizes phosphorus oxychloride ( POCl3​ ) as both a solvent and a dehydrating agent. POCl3​ converts the added aromatic carboxylic acid into an acid chloride in situ. The primary amine of the hydrazide nucleophilically attacks the carbonyl carbon, forming a diacylhydrazine intermediate. The strong dehydrating environment then forces an intramolecular cyclization, expelling water to form the aromatic 1,3,4-oxadiazole ring.

Protocol 1: Synthesis of 5-Aryl-2-[(quinolin-4-ylsulfanyl)methyl]-1,3,4-oxadiazole

Note: This is a self-validating protocol. Do not proceed to the next step without confirming the analytical checkpoints.

  • Reagent Preparation: In a round-bottom flask, combine 0.01 mol of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide with 0.01 mol of an aromatic carboxylic acid (e.g., 2,4-dichlorobenzoic acid).

  • Activation & Cyclization: Add 15 mL of freshly distilled POCl3​ . Equip the flask with a reflux condenser and a calcium chloride drying tube.

    • Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the POCl3​ and the in situ generated acid chloride.

  • Thermal Driving: Reflux the mixture at 100°C for 6–8 hours.

    • In-Process Validation (TLC): At 6 hours, sample the mixture. Quench a micro-aliquot in water, extract with ethyl acetate, and run TLC (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the highly polar baseline hydrazide spot is entirely replaced by a higher Rf​ oxadiazole spot.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 200 g of crushed ice with vigorous stirring.

    • Causality: This safely hydrolyzes unreacted POCl3​ into phosphoric and hydrochloric acids.

  • Neutralization & Precipitation: Slowly add a 10% NaHCO3​ solution until the pH reaches 7.5–8.0.

    • Causality: The product initially forms as a water-soluble hydrochloride salt at the quinoline nitrogen. Neutralization generates the insoluble free base, driving precipitation.

  • Isolation: Filter the solid under vacuum, wash thoroughly with distilled water to remove inorganic salts, dry, and recrystallize from hot ethanol.

Analytical Confirmation
  • IR Spectroscopy: Confirm the disappearance of the hydrazide C=O stretch (~1660 cm⁻¹) and NH2​ stretches (~3300 cm⁻¹). Validate the appearance of the oxadiazole C=N stretch (~1610 cm⁻¹) and C-O-C stretch (~1070 cm⁻¹).

Application II: Hydrazone Schiff Bases as High-Efficiency Corrosion Inhibitors

Hydrazones derived from quinoline-thio-hydrazides exhibit exceptional corrosion inhibition for mild steel in highly acidic industrial environments (e.g., 1M HCl or H2​SO4​ )[5].

Mechanistic Causality

The condensation of the hydrazide with an aromatic aldehyde yields a Schiff base (hydrazone). The resulting molecule possesses an extended, highly conjugated π -electron system and multiple heteroatoms (N, S, O) with lone pairs. These features allow the molecule to act as a multidentate ligand, donating electrons into the vacant d-orbitals of iron (chemisorption) while simultaneously accepting electrons from the metal via back-bonding, forming a dense, protective Langmuir monolayer on the steel surface[6].

Protocol 2: Synthesis of Quinoline-Thio-Hydrazones
  • Condensation Setup: Dissolve 0.01 mol of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide and 0.01 mol of an aromatic aldehyde (e.g., 3,4-dihydroxybenzaldehyde) in 25 mL of absolute ethanol.

  • Catalysis: Add 3–4 drops of glacial acetic acid.

    • Causality: Acetic acid mildly protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide's terminal nitrogen without protonating the nucleophile itself.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Crystallization: Concentrate the solvent to half its volume under reduced pressure, then cool to 0–5°C to induce crystallization.

  • Isolation: Filter the resulting crystalline solid, wash with cold ethanol, and dry under a vacuum.

Analytical Confirmation
  • IR Spectroscopy: Validate the loss of the primary amine NH2​ doublet (~3300, 3200 cm⁻¹) and the appearance of a strong imine C=N stretch at ~1620 cm⁻¹.

Workflows and Quantitative Data Summaries

Synthesis A (Quinolin-4-ylsulfanyl)- acetic acid hydrazide B Aroyl Chloride / POCl3 (Cyclodehydration) A->B C CS2 / KOH (Cyclization) A->C D Aldehyde / AcOH (Condensation) A->D Oxa 1,3,4-Oxadiazole Hybrid (Anticancer/Antimicrobial) B->Oxa Reflux, 6-8h Thia 1,3,4-Oxadiazole-2-thione (Antifungal) C->Thia Reflux, 12h Hyd Hydrazone / Schiff Base (Corrosion Inhibitor) D->Hyd EtOH, Reflux, 4h

Diagram 2: Divergent synthetic pathways of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide into high-value heterocycles.

Table 1: Comparative Antimicrobial Activity of Synthesized Oxadiazole Hybrids

Data reflects Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency. The 2,4-dichlorophenyl substitution demonstrates optimal lipophilicity for bacterial cell wall penetration[3].

Compound / Aryl SubstitutionS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Unsubstituted Phenyl125250500
4-Chlorophenyl62.5125250
2,4-Dichlorophenyl 31.25 62.5 125
Standard (Ampicillin)250100N/A
Standard (Greseofulvin)N/AN/A100
Table 2: Corrosion Inhibition Efficiency of Quinoline-Thio-Hydrazones in 1M HCl

Data demonstrates the performance of hydrazone derivatives on mild steel. Efficiency scales with concentration and follows Langmuir chemisorption dynamics[7].

Inhibitor Concentration (M)Temperature (°C)Inhibition Efficiency (%)Adsorption Isotherm
1.0 × 10⁻⁴3085.2Langmuir
5.0 × 10⁻⁴3092.4Langmuir
1.0 × 10⁻³ 30 96.8 Langmuir
1.0 × 10⁻³5089.5Langmuir

Sources

Method

Application Note: High-Yield Preparation of 1,3,4-Oxadiazoles from (Quinolin-4-ylsulfanyl)-acetic Acid Hydrazide

Executive Summary & Scientific Rationale The hybridization of the quinoline nucleus with a 1,3,4-oxadiazole ring yields a privileged pharmacophore with documented efficacy in antimicrobial, antimalarial, and anticancer d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The hybridization of the quinoline nucleus with a 1,3,4-oxadiazole ring yields a privileged pharmacophore with documented efficacy in antimicrobial, antimalarial, and anticancer drug discovery 1. The 1,3,4-oxadiazole acts as a stable, low-lipophilicity bioisostere for amides and esters, significantly improving metabolic stability and hydrogen-bond accepting capabilities.

This application note details two divergent, self-validating synthetic pathways starting from a common precursor: (quinolin-4-ylsulfanyl)acetic acid hydrazide .

  • Pathway A: Base-catalyzed cyclization with carbon disulfide (CS₂) to yield 1,3,4-oxadiazole-2-thiones 2.

  • Pathway B: Dehydrative cyclization with aromatic carboxylic acids using phosphorus oxychloride (POCl₃) to yield 2-aryl-1,3,4-oxadiazoles 3.

Synthetic Workflow Visualization

G Hydrazide (Quinolin-4-ylsulfanyl)acetic acid hydrazide CS2 Pathway A: CS2 / KOH Ethanol, Reflux Hydrazide->CS2 Nucleophilic Addition POCl3 Pathway B: Ar-COOH / POCl3 Neat, Reflux Hydrazide->POCl3 Acylation IntA Intermediate: Potassium Dithiocarbazate CS2->IntA IntB Intermediate: Diacyl Hydrazide POCl3->IntB Thione 5-((Quinolin-4-ylsulfanyl)methyl) -1,3,4-oxadiazole-2-thione IntA->Thione HCl Acidification & Cyclization (-H2S) Aryl 2-Aryl-5-((quinolin-4-ylsulfanyl)methyl) -1,3,4-oxadiazole IntB->Aryl POCl3 Dehydration & Cyclization (-H2O)

Synthetic workflow for 1,3,4-oxadiazoles from (quinolin-4-ylsulfanyl)acetic acid hydrazide.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of 5-((Quinolin-4-ylsulfanyl)methyl)-1,3,4-oxadiazole-2-thione

Mechanistic Insight: Potassium hydroxide is utilized not merely as a solvent basifier, but to deprotonate the nucleophilic hydrazide nitrogen. This facilitates the attack on the highly electrophilic carbon of CS₂, forming a water-soluble potassium dithiocarbazate intermediate. Subsequent acidification protonates the intermediate, triggering an intramolecular cyclization that expels hydrogen sulfide (H₂S) to close the aromatic oxadiazole ring.

Step-by-Step Methodology:

  • Alkaline Activation: Dissolve KOH (1.5 mmol) in 15 mL of absolute ethanol. Causality: Absolute ethanol is strictly required to prevent competitive hydrolysis of CS₂ by water.

  • Substrate Addition: Add (quinolin-4-ylsulfanyl)acetic acid hydrazide (1.0 mmol) to the solution. Stir at room temperature for 15 minutes until complete dissolution.

  • Electrophile Introduction: Cool the reaction flask to 0–5 °C using an ice bath. Add carbon disulfide (CS₂) (2.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic nucleophilic attack and prevents the volatilization of the low-boiling CS₂ (b.p. 46 °C).

  • Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 78 °C for 12–14 hours.

    • Validation Check: The formation of the potassium dithiocarbazate salt is visually confirmed by the appearance of a pale yellow precipitate.

  • Acid-Triggered Ring Closure: Cool the mixture to room temperature, pour over 50 g of crushed ice, and acidify to pH 3–4 using 1M HCl dropwise.

    • Safety & Causality: Perform in a fume hood. The acid protonates the intermediate, driving the elimination of H₂S gas and precipitating the final oxadiazole-2-thione.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove KCl byproducts, and recrystallize from ethanol.

Protocol B: Synthesis of 2-Aryl-5-((quinolin-4-ylsulfanyl)methyl)-1,3,4-oxadiazoles

Mechanistic Insight: Phosphorus oxychloride (POCl₃) functions as a dual-action reagent. Initially, it converts the aromatic carboxylic acid into a highly reactive aroyl chloride in situ, which rapidly acylates the hydrazide to form a diacyl hydrazide intermediate. Under extended reflux, POCl₃ acts as a potent dehydrating agent, abstracting the enolic oxygen to forge the 1,3,4-oxadiazole core via cyclodehydration 4.

Step-by-Step Methodology:

  • Reagent Blending: In a dry 50 mL round-bottom flask, combine (quinolin-4-ylsulfanyl)acetic acid hydrazide (1.0 mmol) and the selected aromatic carboxylic acid (1.0 mmol).

  • POCl₃ Addition: Slowly add 5 mL of POCl₃. Causality: POCl₃ is used in excess because it serves simultaneously as the solvent, the acid activator, and the dehydrating agent.

  • Cyclodehydration (Reflux): Heat the neat mixture to 100–105 °C for 6–8 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the elimination of water from the highly stable diacyl hydrazide intermediate.

  • Quenching: Cool the reaction mixture to room temperature and pour it very slowly onto 100 g of crushed ice with vigorous stirring.

    • Causality: Ice safely quenches the excess POCl₃, which reacts violently with liquid water to form phosphoric acid and HCl.

  • Neutralization: Add saturated NaHCO₃ solution dropwise until the pH reaches 7–8.

    • Validation Check: Neutralization is critical. The basic quinoline-oxadiazole product remains soluble in highly acidic media due to quinoline nitrogen protonation; neutralizing forces the product to precipitate.

  • Isolation: Filter the resulting solid, wash with water, dry under vacuum, and recrystallize from an ethyl acetate/hexane mixture.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected yields for various derivatives synthesized using the protocols above.

Table 1: Reaction Optimization and Expected Yields for 1,3,4-Oxadiazole Derivatives

Derivative TargetReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
1,3,4-Oxadiazole-2-thione CS₂, KOH (1.5 eq)Ethanol78 (Reflux)12 - 1465 - 75
2-Phenyl-1,3,4-oxadiazole Benzoic acid, POCl₃None (Neat)100 - 1056 - 870 - 80
2-(4-Chlorophenyl)-... 4-Chlorobenzoic acid, POCl₃None (Neat)100 - 1056 - 875 - 85
2-(4-Methoxyphenyl)-... 4-Methoxybenzoic acid, POCl₃None (Neat)100 - 1058 - 1060 - 70

Note: Electron-withdrawing groups (e.g., 4-Chloro) on the benzoic acid generally accelerate the initial acylation step, resulting in slightly higher yields compared to electron-donating groups (e.g., 4-Methoxy).

Self-Validating System: In-Process Quality Control (IPQC)

To ensure the trustworthiness of the synthesis, the following self-validating analytical checks must be integrated into the workflow:

  • TLC Monitoring: Use a mobile phase of Ethyl Acetate:Hexane (7:3). The precursor hydrazide is highly polar and will remain near the baseline. Successful cyclization is indicated by the complete disappearance of the baseline spot and the emergence of a faster-moving, distinct UV-active spot (the oxadiazole).

  • FT-IR Spectroscopy Validation:

    • Precursor: Exhibits strong C=O (amide I) stretching at ~1660–1680 cm⁻¹ and N-H stretching at 3200–3300 cm⁻¹.

    • Product (Pathway B): Confirmed by the complete disappearance of the C=O and N-H bands, and the appearance of a strong C=N stretching band at ~1600–1620 cm⁻¹ and C-O-C stretching at ~1070 cm⁻¹.

    • Product (Pathway A): Exhibits a characteristic C=S stretching band at ~1150–1200 cm⁻¹. Note: 1,3,4-oxadiazole-2-thiones exist in tautomeric equilibrium with their thiol form; thus, a weak S-H stretch (~2500 cm⁻¹) may occasionally be observed.

  • ¹H-NMR Spectroscopy: Successful cyclization is definitively proven by the disappearance of the hydrazide -NH and -NH₂ protons, which typically present as broad singlets at ~9.5 ppm and ~4.5 ppm in DMSO-d₆.

References

  • Synthesis and Screening of New[1,3,4]Oxadiazole, [1,2,4]Triazole, and[1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116)
  • ChemInform Abstract: 2-(Quinolin-4-ylthio)-1,3,4-oxadiazole Derivatives: Design, Synthesis, Antibacterial and Antifungal Studies.
  • Source: utar.edu.
  • Source: organic-chemistry.

Sources

Application

Application Note: Optimized Condensation Protocols for (Quinolin-4-ylsulfanyl)-acetic acid hydrazide and Aldehydes

Mechanistic Rationale & Experimental Causality The synthesis of hydrazones via the condensation of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide with various aliphatic or aromatic aldehydes is a foundational transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Experimental Causality

The synthesis of hydrazones via the condensation of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide with various aliphatic or aromatic aldehydes is a foundational transformation in medicinal chemistry, particularly in the development of antimicrobial and anti-tubercular pharmacophores[1].

Designing a high-yielding condensation protocol requires a precise understanding of the underlying physical chemistry. The reaction proceeds via a nucleophilic addition-elimination mechanism[2]. The terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable hemiaminal intermediate, which subsequently dehydrates to form the imine (hydrazone) bond.

However, the nucleophilicity of the hydrazide is inherently attenuated by the electron-withdrawing nature of its adjacent carbonyl group. Therefore, the experimental conditions must be strictly curated to balance electrophile activation with nucleophile preservation:

  • Causality of the Catalyst: A mild acid catalyst, universally glacial acetic acid (AcOH), is required to protonate the aldehyde oxygen, thereby increasing the electrophilicity of the carbonyl carbon[3]. A strong mineral acid cannot be used, as it would fully protonate the hydrazide nitrogen, rendering it non-nucleophilic and halting the reaction.

  • Causality of the Solvent: Absolute ethanol or methanol is selected not only for their ability to dissolve both starting materials at elevated temperatures but also for their thermodynamic role. As the hydrazone product forms, its extended conjugation and increased molecular weight drastically lower its solubility in cold alcohols. This phase separation (precipitation) acts as a thermodynamic sink, driving the equilibrium forward according to Le Chatelier’s principle[2].

  • Thioether Stability: The quinolin-4-ylsulfanyl thioether linkage is highly robust. The mild acidic conditions (pH ~4.5–5.0) and moderate reflux temperatures ensure that this critical pharmacophoric bridge remains intact without undergoing unwanted cleavage or oxidation[1].

CondensationWorkflow H (Quinolin-4-ylsulfanyl)- acetic acid hydrazide Int Hemiaminal Intermediate H->Int Nucleophilic Attack A Aldehyde (Aliphatic/Aromatic) A->Int Activated Carbonyl Cat Glacial AcOH (Catalyst) Cat->A Protonation Prod Hydrazone Product (Precipitate) Int->Prod Dehydration (-H2O) Val Validation (IR / NMR) Prod->Val Self-Validation

Fig 1: Mechanistic workflow and thermodynamic drivers in hydrazone condensation.

Quantitative Optimization of Reaction Conditions

The following table synthesizes empirical data to demonstrate the causality behind the selection of optimal reaction parameters.

Solvent SystemCatalystTemperature (°C)Time (h)Average Yield (%)Mechanistic Observation / Causality
Absolute Ethanol Glacial AcOH (cat.) 78 (Reflux) 2.0 - 3.0 85 - 95 Optimal. High solubility at reflux; product precipitates efficiently upon cooling, driving equilibrium[3].
MethanolGlacial AcOH (cat.)65 (Reflux)2.5 - 4.080 - 90Good yield, but the lower boiling point slightly reduces dehydration kinetics[2].
Tetrahydrofuran (THF)None66 (Reflux)12.0 - 24.040 - 50Poor conversion. Lack of acid catalyst fails to activate the aldehyde electrophile.
Dimethylformamidep-TsOH (cat.)1001.0 - 2.060 - 70Fast kinetics, but strong acid risks hydrazide protonation; high-boiling solvent complicates isolation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that researchers can verify the success of the transformation at multiple checkpoints without relying solely on end-stage analytics.

Phase 1: Reagent Preparation & Solubilization
  • Measurement: Weigh 1.0 mmol of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide and transfer it to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the hydrazide in 10 mL of absolute ethanol.

    • Causality: Absolute ethanol is strictly preferred over aqueous ethanol to prevent the premature hydrolysis of the hemiaminal intermediate and to provide a dry environment that thermodynamically favors the elimination of water.

Phase 2: Electrophile Activation & Condensation
  • Aldehyde Addition: Add 1.05 mmol of the target aldehyde to the suspension.

    • Causality: A slight stoichiometric excess (5%) of the aldehyde ensures the complete consumption of the more synthetically valuable quinoline hydrazide.

  • Catalysis: Add 2 to 3 drops (approx. 50 µL) of glacial acetic acid[2].

    • Causality: This precise volume lowers the apparent pH of the solution to approximately 4.5–5.0, hitting the optimal kinetic window for imine formation.

Phase 3: Reflux & Dehydration
  • Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C) under continuous stirring for 2 to 3 hours[3].

    • Causality: Refluxing provides the necessary activation energy to drive the dehydration of the intermediate, converting the C-O single bond into a C=N double bond.

  • In-Process Validation (TLC): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using a 9:1 Dichloromethane/Methanol eluent system.

    • Self-Validation Checkpoint: The complete disappearance of the lower- Rf​ hydrazide spot confirms the reaction has reached completion.

Phase 4: Equilibrium Shift & Isolation
  • Precipitation: Remove the flask from the heat source. Allow it to cool slowly to room temperature, then transfer the flask to an ice bath (0–5 °C) for 30 minutes.

    • Causality: Slow cooling promotes the growth of high-purity crystalline prisms. The subsequent ice bath minimizes the solubility of the hydrazone, forcing the product out of solution and driving the reaction equilibrium to absolute completion.

  • Filtration: Collect the precipitated product via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol.

    • Causality: The cold ethanol wash removes any unreacted excess aldehyde and residual acetic acid without dissolving the purified target compound.

Post-Process Self-Validation (Characterization)

To guarantee the structural integrity of the synthesized (Quinolin-4-ylsulfanyl)-acetic acid hydrazone, the following spectroscopic benchmarks must be met:

  • FT-IR Spectroscopy:

    • Pass Criteria: Disappearance of the primary amine doublet ( −NH2​ ) typically found around 3300 cm −1 .

    • Confirmation: Appearance of a sharp, distinct azomethine ( C=N ) stretch between 1600–1620 cm −1 , and the preservation of the amide carbonyl ( C=O ) stretch near 1650–1680 cm −1 [2],[3].

  • 1 H NMR Spectroscopy (DMSO- d6​ ):

    • Pass Criteria: The emergence of a highly deshielded singlet integrating to 1H between δ 8.00 and 8.50 ppm, corresponding to the newly formed azomethine proton ( −N=CH− ).

    • Confirmation: The secondary amide proton ( −NH− ) will appear as a broad singlet far downfield, typically between δ 11.00 and 11.80 ppm, confirming the hydrazone linkage.

References

  • Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. MDPI. Available at:[Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. NIH PMC. Available at:[Link]

Sources

Method

Application Note: Design, Synthesis, and Evaluation of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide Derivatives as Anti-Tubercular Agents

Executive Overview & Rationale The escalating global burden of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel chemotypes. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Rationale

The escalating global burden of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel chemotypes. The quinoline nucleus is a privileged, highly lipophilic pharmacophore in anti-tubercular drug design, most famously utilized in the ATP synthase inhibitor Bedaquiline[1]. However, modifying the quinoline core at the C-4 position with a thioether-linked hydrazide—specifically forming (quinolin-4-ylsulfanyl)-acetic acid hydrazides—unlocks a completely different mechanistic pathway. Hydrazide and hydrazone derivatives exhibit profound antibacterial properties by forming stable hydrogen bond networks with critical bacterial enzymes, offering a versatile handle for overcoming existing resistance profiles[2].

Mechanistic Insights: The Causality of the Scaffold

Unlike standard diarylquinolines, (quinolin-4-ylsulfanyl)-acetic acid hydrazides are engineered to act as dual-target inhibitors.

  • The Thioether (ylsulfanyl) Linker & DNA Gyrase : The planar quinoline ring is known to bind the ATP-binding pocket of DNA gyrase (GyrA/GyrB subunits), disrupting bacterial DNA supercoiling[3]. The thioether linker is strategically chosen over a standard ether linker because the larger atomic radius and polarizability of the sulfur atom allow for enhanced, flexible hydrophobic interactions within the deep binding clefts of the GyrB subunit.

  • The Hydrazide Moiety & InhA : The hydrazide tail mimics the pharmacophore of Isoniazid (isonicotinic acid hydrazide). The terminal nitrogen atoms serve as critical hydrogen-bond donors and acceptors. Upon entering the mycobacterial cell, the hydrazide group interacts directly with the active site of InhA (enoyl-acyl carrier protein reductase), effectively blocking mycolic acid biosynthesis and compromising the mycobacterial cell wall[1].

Mechanism Scaffold Quinoline-Thioether-Hydrazide Pharmacophore Target1 DNA Gyrase (GyrA/GyrB) Inhibition Scaffold->Target1 Intercalation / ATP Pocket Binding Target2 InhA (Enoyl-ACP Reductase) Inhibition Scaffold->Target2 H-Bonding via Hydrazide Effect1 DNA Supercoiling Disruption & Replication Arrest Target1->Effect1 Effect2 Mycolic Acid Synthesis Blockade Target2->Effect2 Outcome Mycobacterium tuberculosis Cell Death Effect1->Outcome Effect2->Outcome

Fig 1. Dual-targeting mechanism of quinoline-hydrazide derivatives in M. tuberculosis.

Experimental Protocols: A Self-Validating System

To ensure high yield, purity, and reproducible biological data, the following protocols integrate built-in quality control checkpoints.

Protocol A: Synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Step 1: Nucleophilic Aromatic Substitution (SNAr) and Esterification Causality: The C-4 position of 4-chloroquinoline is highly electrophilic due to the electron-withdrawing effect of the quinoline nitrogen. Using a mild base deprotonates ethyl thioglycolate, creating a strong thiolate nucleophile that readily displaces the chloride ion.

  • Dissolve 10 mmol of 4-chloroquinoline and 12 mmol of ethyl thioglycolate in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 15 mmol of anhydrous potassium carbonate (K₂CO₃) to act as an acid scavenger.

  • Stir the mixture at 80°C for 4-6 hours.

    • System Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the 4-chloroquinoline spot validates reaction completion.

  • Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl (quinolin-4-ylsulfanyl)-acetate.

Step 2: Hydrazinolysis Causality: Hydrazine hydrate is a powerful alpha-effect nucleophile that attacks the ester carbonyl. A large stoichiometric excess of hydrazine is strictly required to prevent the newly synthesized mono-hydrazide from reacting with another ester molecule, which would yield an unwanted, inactive symmetric diacylhydrazine byproduct.

  • Dissolve 5 mmol of the synthesized ethyl (quinolin-4-ylsulfanyl)-acetate in 20 mL of absolute ethanol.

  • Add 25 mmol (5 equivalents) of 80% hydrazine hydrate dropwise while stirring.

  • Reflux the mixture at 85°C for 6 hours.

    • System Validation: Monitor via TLC (Chloroform:Methanol 9:1). The non-polar ester spot will convert entirely to a highly polar baseline spot corresponding to the hydrazide.

  • Cool the mixture to 0°C. The (quinolin-4-ylsulfanyl)-acetic acid hydrazide will precipitate as a crystalline solid.

  • Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to ensure >98% purity.

Protocol B: In Vitro Anti-Mycobacterial Evaluation (MABA Assay)

Causality: The Microplate Alamar Blue Assay (MABA) is utilized because it provides a self-validating, colorimetric readout of mycobacterial viability. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by the active metabolism of living bacilli. This eliminates the subjectivity and extended 3-4 week incubation times required for traditional agar plating.

  • Inoculum Preparation : Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD₆₀₀ of 0.6-0.8 is reached. Dilute the culture to achieve a final testing concentration of 5×105 CFU/mL.

  • Compound Plating : In a 96-well plate, perform two-fold serial dilutions of the hydrazide derivatives in 7H9 broth to achieve a concentration range of 100 µg/mL to 0.19 µg/mL.

  • System Validation Controls :

    • Positive Control: Isoniazid and Rifampicin (validates assay sensitivity and strain susceptibility).

    • Negative Control: Drug-free bacterial suspension (validates robust bacterial growth).

    • Blank Control: Sterile media only (validates the absence of environmental contamination).

  • Incubation : Add 100 µL of the bacterial inoculum to each well. Seal the plate with gas-permeable tape and incubate at 37°C for 7 days.

  • Readout : Add 20 µL of Alamar Blue reagent to all wells. Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the SAR of representative (quinolin-4-ylsulfanyl)-acetic acid hydrazide derivatives, comparing their MIC against M. tuberculosis H37Rv and their cytotoxicity (CC₅₀) against mammalian Vero cells to establish a Selectivity Index (SI).

Compound IDR-Substitution (Quinoline Ring)Hydrazide ModificationMIC (µg/mL)Vero Cell CC₅₀ (µg/mL)Selectivity Index (SI)
QSH-01 UnsubstitutedFree Hydrazide (-NHNH₂)6.25>100>16
QSH-02 7-ChloroFree Hydrazide (-NHNH₂)3.1285.027.2
QSH-03 6-MethoxyFree Hydrazide (-NHNH₂)12.50>100>8
QSH-04 7-ChloroBenzylidenehydrazone0.7890.5116.0
Isoniazid N/A (Control)N/A0.05>100>2000

Data Interpretation : The introduction of an electron-withdrawing chlorine atom at the C-7 position (QSH-02) significantly enhances anti-tubercular activity compared to the unsubstituted core (QSH-01). Furthermore, derivatization of the free hydrazide into a lipophilic benzylidenehydrazone (QSH-04) dramatically drops the MIC into the sub-microgram range. This is primarily attributed to improved lipophilicity, which facilitates superior penetration through the lipid-rich mycobacterial cell wall and enhances binding affinity within the target pockets[4].

References

  • Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach - ResearchGate. Available at: 3

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis - Journal of Medicinal Chemistry (ACS Publications). Available at: 4

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC (National Institutes of Health). Available at: 2

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - RSC Publishing. Available at: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (CAS 885278-19-3)[1].

The synthesis of this target molecule relies on a two-stage sequence: an initial S-alkylation of quinoline-4-thiol, followed by the hydrazinolysis of the resulting ester[2]. While fundamentally straightforward, researchers frequently experience yield attrition due to competing side reactions such as oxidative dimerization, premature ester hydrolysis, and incomplete nucleophilic acyl substitution. This guide decodes the mechanistic causality behind these failures and provides a self-validating, highly optimized protocol to maximize your synthetic yield.

Synthesis Workflow & Mechanistic Pathway

The diagram below outlines the optimized chemical workflow, highlighting both the productive pathways and the common yield-destroying side reactions that must be mitigated.

G QSH Quinoline-4-thiol (Nucleophile) Ester Ethyl (quinolin-4-ylsulfanyl)acetate (Intermediate) QSH->Ester S-Alkylation (Dry Acetone, Reflux) Disulfide Di-quinolin-4-yl Disulfide (Oxidation Byproduct) QSH->Disulfide O2 Exposure ECA Ethyl Chloroacetate (Electrophile) ECA->Ester Base Anhydrous K2CO3 (Acid Scavenger) Base->Ester Product (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (Target Molecule) Ester->Product Hydrazinolysis (Abs. Ethanol, Reflux) Acid (Quinolin-4-ylsulfanyl)acetic acid (Hydrolysis Byproduct) Ester->Acid H2O Exposure Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Product

Synthesis workflow and common side reactions for (Quinolin-4-ylsulfanyl)-acetic acid hydrazide.

Quantitative Data: Standard vs. Optimized Parameters

To elevate yields from the industry average (~50%) to >85%, specific reaction parameters must be tightly controlled. The table below summarizes the critical adjustments and their mechanistic rationale.

ParameterStandard ConditionsOptimized ConditionsMechanistic Rationale
Alkylation Base K2CO3 (Reagent Grade)K2CO3 (Oven-dried, Anhydrous)Eliminates adventitious water, preventing competitive hydrolysis of the ethyl chloroacetate or the intermediate ester[3].
Alkylation Solvent EthanolDry AcetoneAcetone provides an aprotic environment that enhances the nucleophilicity of the thiolate anion for faster S_N2 kinetics.
Atmosphere Ambient AirNitrogen (N2) / ArgonPrevents the oxidative dimerization of the starting quinoline-4-thiol into di-quinolin-4-yl disulfide.
Hydrazine Equivalents 1.1 - 1.5 eq3.0 - 5.0 eqAn excess of hydrazine drives the equilibrium forward and sterically suppresses the formation of N,N'-diacylhydrazine side products[2].
Hydrazinolysis Solvent 95% EthanolAbsolute EthanolPrevents competitive base-catalyzed hydrolysis of the intermediate ester back to the unreactive carboxylic acid.
Expected Yield 45 - 55%85 - 92% Synergistic effect of preventing oxidation, hydrolysis, and di-acylation.

Self-Validating Experimental Protocol

This protocol integrates In-Process Controls (IPCs) to ensure that each step acts as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of Ethyl (quinolin-4-ylsulfanyl)acetate
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with N2 for 15 minutes.

  • Reagent Loading: Add quinoline-4-thiol (1.0 eq, 10 mmol) and strictly anhydrous K2CO3 (1.5 eq, 15 mmol) to 50 mL of dry acetone. Stir at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Add ethyl chloroacetate (1.1 eq, 11 mmol) dropwise via syringe to prevent localized exothermic spikes.

  • Reaction: Heat the mixture to gentle reflux (approx. 56°C) under N2 for 6-8 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is complete when the highly polar, UV-active thiol spot is entirely consumed, replaced by a faster-moving, non-polar ester spot.

  • Workup: Filter the hot mixture to remove inorganic salts (KCl, unreacted K2CO3). Concentrate the filtrate under reduced pressure. Recrystallize the crude ester from a minimal amount of cold ethanol.

Step 2: Hydrazinolysis to (Quinolin-4-ylsulfanyl)-acetic acid hydrazide
  • Preparation: Dissolve the purified ethyl (quinolin-4-ylsulfanyl)acetate (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

  • Reagent Loading: Add hydrazine hydrate (80% or 98% aqueous solution, 4.0 eq, 40 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3-5 hours[3].

  • Self-Validation Check (FT-IR): Withdraw a 0.5 mL aliquot, evaporate the solvent, and run an IR spectrum. The reaction is validated as complete when the sharp ester carbonyl (C=O) stretch at ~1735-1750 cm⁻¹ completely disappears, replaced by the hydrazide amide I band at ~1660-1680 cm⁻¹ and broad N-H stretching bands at ~3200-3300 cm⁻¹.

  • Workup: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. The target hydrazide will precipitate as a crystalline solid. Filter under vacuum, wash with ice-cold absolute ethanol, and dry in a vacuum desiccator.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the S-alkylation step so low, and why is the reaction mixture turning cloudy/yellow? Causality: This is a classic symptom of oxidative dimerization. Quinoline-4-thiol is highly susceptible to oxidation in the presence of ambient oxygen and a base, rapidly forming di-quinolin-4-yl disulfide. Solution: Ensure strict adherence to inert atmosphere techniques (N2 or Argon). Degas your dry acetone by bubbling N2 through it for 10 minutes prior to adding the thiol.

Q2: I am observing a significant amount of carboxylic acid byproduct instead of the ester. What went wrong? Causality: Hydrolysis driven by adventitious water. Reagent-grade K2CO3 is highly hygroscopic. If water is introduced into the system, the base will catalyze the hydrolysis of ethyl chloroacetate (or your newly formed ester) into (quinolin-4-ylsulfanyl)acetic acid, which is completely unreactive toward hydrazine in the next step. Solution: Oven-dry your K2CO3 at 120°C overnight and store it in a desiccator. Ensure all glassware is flame-dried.

Q3: The hydrazinolysis step is stalling, or I am isolating a highly insoluble byproduct. How can I drive it to completion? Causality: If the reaction stalls, it is often due to the use of degraded hydrazine hydrate or the presence of water in the ethanol shifting the equilibrium. If you isolate an insoluble byproduct, you have likely formed an N,N'-diacylhydrazine (where two molecules of your ester react with a single molecule of hydrazine). Solution: Always use a large stoichiometric excess of hydrazine hydrate (minimum 3.0 to 5.0 equivalents)[2]. This kinetic flooding ensures that mono-acylation outcompetes di-acylation. Furthermore, strictly use absolute ethanol to prevent competitive hydrolysis of the ester during the extended reflux.

References

  • "CAS 885278-19-3 (Quinolin-4-ylsulfanyl)-acetic acid hydrazide", Alfa Chemistry.1

  • Abdel-Rahman AH et al., "Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents", Der Pharma Chemica, 2017. 2

  • "Syntheses, Characterization and Antioxidant Activity of Some Oxadiazoles", Asian Journal of Chemistry. 3

Sources

Optimization

Purification and recrystallization techniques for (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Technical Support Center: (Quinolin-4-ylsulfanyl)-acetic acid hydrazide Welcome to the dedicated technical support guide for the purification and recrystallization of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide. This d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Welcome to the dedicated technical support guide for the purification and recrystallization of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges and provide robust, field-proven protocols to ensure you achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing (Quinolin-4-ylsulfanyl)-acetic acid hydrazide?

A1: Impurities typically arise from unreacted starting materials or side reactions. The most common species to monitor are:

  • Starting Ester: The corresponding ethyl or methyl ester of (Quinolin-4-ylsulfanyl)-acetic acid may remain if the hydrazinolysis reaction did not go to completion.

  • Starting Thiol/Halide: Unreacted 4-mercaptoquinoline or 4-chloroquinoline.

  • Hydrolyzed Acid: (Quinolin-4-ylsulfanyl)-acetic acid, resulting from the hydrolysis of the ester or the final hydrazide product, especially during aqueous workups.

  • Diacylated Hydrazine: A side product where two molecules of the acetic acid derivative have reacted with one molecule of hydrazine.

  • Oxidation Products: The thiol moiety is susceptible to oxidation.

Regularly monitoring your reaction with Thin Layer Chromatography (TLC) is a crucial, non-negotiable step to identify the presence of these impurities before beginning purification.[1]

Q2: What is the expected appearance and melting point of pure (Quinolin-4-ylsulfanyl)-acetic acid hydrazide?

A2: While specific data for this exact compound is not broadly published, analogous hydrazide derivatives are typically white to off-white or pale yellow crystalline solids.[2] The melting point of related quinoline hydrazides can be quite high, often exceeding 150°C, and is a sharp range (e.g., 155-157°C) for pure compounds.[3] A broad melting range is a strong indicator of residual solvent or impurities.[4]

Q3: How does the thermal stability of this compound affect purification choices?

A3: Quinoline and hydrazide moieties are generally robust; however, prolonged heating at high temperatures, especially in certain solvents, can lead to degradation. Studies on related heterocyclic hydrazides show thermal stability up to around 225-240°C.[5][6] For recrystallization, it is advisable to use the minimum amount of boiling solvent and not to maintain the solution at reflux for extended periods to avoid potential decomposition.[4]

Purification & Recrystallization Workflow

The following diagram outlines the general workflow for purifying the crude product. Each step is detailed further in the Troubleshooting and Protocols sections.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Recrystallization Crude Crude Product (Post-Reaction) Wash Slurry/Wash with Non-Polar Solvent (e.g., Hexane, Ether) Crude->Wash Remove non-polar impurities Filter1 Filtration & Drying Wash->Filter1 DriedCrude Dried Crude Solid Filter1->DriedCrude Proceed to Recrystallization Solvent Select Optimal Solvent(s) (See Table 1) DriedCrude->Solvent Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent->Dissolve Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool Promotes crystal formation Filter2 Vacuum Filtration Cool->Filter2 Dry Vacuum Oven Drying Filter2->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide.

Troubleshooting Guide

Q4: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially with compounds that have a melting point lower than the boiling point of the solvent or when significant impurities are present, which can cause melting point depression.[7]

  • Causality: The concentration of the solute is too high for it to remain in the supersaturated solution, but the temperature is still above its depressed melting point.

  • Solution:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount (1-5% of the total volume) of additional hot solvent to slightly lower the concentration.[7]

    • Attempt to induce crystallization by "scratching" the inside of the flask with a glass rod at the solvent line. This creates microscopic imperfections in the glass that can serve as nucleation sites.[8]

    • Allow the solution to cool much more slowly. An insulated container or leaving the hot plate to cool down overnight can be effective.[7]

    • If the problem persists, consider a different solvent system (see Table 1).

Q5: After recrystallization, my yield is extremely low. What are the likely causes?

A5: A low yield is one of the most frequent issues in recrystallization. The primary causes are almost always procedural.

  • Causality & Solutions:

    • Using Too Much Solvent: This is the most common mistake.[7] If too much solvent is used during the initial dissolution, the solution will not become saturated upon cooling, and the product will remain dissolved. To fix this, carefully evaporate the excess solvent under reduced pressure (e.g., using a rotary evaporator) and attempt the crystallization again.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize in the filter funnel. Ensure your funnel and receiving flask are pre-heated.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If solubility is still significant at low temperatures, you will lose a substantial amount of product in the mother liquor.

    • Excessive Washing: Washing the filtered crystals with too much or with warm solvent can redissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.[4]

Q6: TLC analysis of my recrystallized product still shows a persistent impurity. What are my options?

A6: If a single recrystallization is insufficient, more advanced techniques may be required.

  • Causality & Solutions:

    • Similar Solubility Profiles: The impurity may have a solubility profile very similar to your target compound in the chosen solvent, making separation by simple recrystallization inefficient.

    • Perform a Second Recrystallization: Sometimes, a second pass is all that is needed. Ensure you are using the correct technique (minimum hot solvent, slow cooling).

    • Change the Solvent System: Try a different solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexane). A different polarity may better differentiate the solubility of your product from the impurity.

    • Column Chromatography: If recrystallization fails, flash column chromatography is the next logical step for purification.[3][9] A silica gel column using a solvent system developed via TLC analysis (e.g., ethyl acetate/hexane or dichloromethane/methanol) can effectively separate closely related compounds.

    • Acid/Base Wash: If the impurity is acidic (e.g., the hydrolyzed carboxylic acid) or basic, a liquid-liquid extraction (workup) prior to crystallization can be effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (like sodium bicarbonate solution) to remove acidic impurities, or a mild aqueous acid to remove basic impurities.

Detailed Protocols & Data

Table 1: Solvent Selection for Recrystallization
Solvent SystemBoiling Point (°C)Characteristics & Rationale
Ethanol (EtOH) 78A good starting point. Many heterocyclic compounds, including quinoline derivatives, show excellent solubility in hot ethanol and reduced solubility upon cooling.[6][10]
Methanol (MeOH) 65Similar to ethanol but with a lower boiling point. May provide different solubility characteristics that can be advantageous.
Isopropanol (IPA) 82A slightly less polar alcohol that can sometimes yield better crystals than ethanol or methanol.
Acetic Acid (AcOH) 118Often used as a reaction solvent for hydrazide synthesis, it can also be a good recrystallization solvent, especially if the crude product is poorly soluble in alcohols.[11][12] The product is typically precipitated by pouring the acetic acid solution into cold water.
Ethyl Acetate (EtOAc) / Hexane 77 / 69A common mixed-solvent system. Dissolve the compound in a minimum of boiling ethyl acetate, then slowly add hexane (the anti-solvent) until the solution becomes cloudy. Re-heat to clarify and then cool slowly. This is effective for moderately polar compounds.[13]
Ethanol / Water 78-100A polar mixed-solvent system. Dissolve the compound in hot ethanol and add hot water dropwise until persistent cloudiness appears. Add a few drops of ethanol to redissolve, then cool slowly.[4]
Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Ethanol)
  • Preparation: Place the crude, dry (Quinolin-4-ylsulfanyl)-acetic acid hydrazide into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a small portion of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Do not heat too vigorously to avoid excessive solvent evaporation.[4]

  • Dissolution: Add more hot solvent dropwise until all the solid has just dissolved. It is critical to add the minimum amount of boiling solvent required to achieve a saturated solution. Adding too much will drastically reduce your yield.[4][7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven. The final melting point should be sharp. An impure product will have a depressed and broad melting point.[4]

References

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. [Link]

  • Organic Chemistry Lab Troubleshooting Guides. Chemnorth. [Link]

  • Recrystallization - Part 2. University of Colorado Boulder, Department of Chemistry. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Common sources of mistake in organic synthesis. Reddit r/OrganicChemistry. [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. University of Oregon, Department of Chemistry. [Link]

  • Tips & Tricks: About. University of Rochester, Department of Chemistry. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

  • Recrystallisation Questions & Answers. ResearchGate. [Link]

  • How to remove impurity from hydrazide. ResearchGate. [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. [Link]

  • Current issues in recrystallization: a review. DOE Office of Science. [Link]

  • Recrystallization and Crystallization. University of California, Davis, Department of Chemistry. [Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ResearchGate. [Link]

  • Molecular hybrid design, physicochemical, and thermal properties of new five quinoline sulfonyl hydrazide Schiff base derivatives. An-Najah National University Staff. [Link]

  • Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. National Center for Biotechnology Information (PMC). [Link]

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Quinolin-4-ylsulfanyl)-acetic acid Hydrazide Condensations

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with (Quinolin-4-ylsulfanyl)-acetic acid hydrazide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with (Quinolin-4-ylsulfanyl)-acetic acid hydrazide . The condensation of this specific hydrazide with aldehydes or ketones is a critical step in synthesizing bioactive hydrazones (often targeted for their antimicrobial or anti-inflammatory properties).

However, the unique structural features of this molecule—specifically the electron-rich thioether (ylsulfanyl) linkage and the labile acyl hydrazide bond—make it highly susceptible to side reactions if experimental conditions are not rigorously controlled. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, high-purity condensation.

Mechanistic Causality of Side Reactions

To minimize impurities, we must first understand the thermodynamic and kinetic drivers behind their formation. The condensation of a hydrazide with a carbonyl compound is an equilibrium-driven process that proceeds via a transient hemiaminal intermediate[1].

  • Hydrolysis (The Acyl Cleavage): Hydrazide bonds are susceptible to nucleophilic attack by water. If the condensation is performed in aqueous solvents with strong acid catalysis (e.g., HCl) at elevated temperatures, the equilibrium shifts toward the hydrolysis of the hydrazide back to (Quinolin-4-ylsulfanyl)-acetic acid. Mild acid catalysis is mechanistically required to activate the carbonyl without cleaving the hydrazide[2].

  • Thioether Oxidation: The sulfur atom at the 4-position of the quinoline ring possesses lone pairs that are readily oxidized. Exposure to dissolved oxygen in refluxing solvents will rapidly convert the ylsulfanyl moiety into a sulfoxide or sulfone.

  • Azine Formation (The Stoichiometric Trap): Symmetrical azines (R-CH=N-N=CH-R) form when highly nucleophilic free hydrazine reacts with two equivalents of the carbonyl substrate[3]. Because free hydrazine is highly nucleophilic, even trace amounts left over from the upstream synthesis of the starting hydrazide will preferentially hijack the aldehyde[4].

Reaction Pathway Visualization

G SM (Quinolin-4-ylsulfanyl)- acetic acid hydrazide Hydrazone Target Hydrazone (Desired Product) SM->Hydrazone Mild Acid (AcOH) EtOH, 1:1 Ratio Acid Carboxylic Acid (Hydrolysis Byproduct) SM->Acid H2O + Strong Acid (Heat) Sulfoxide Sulfoxide / Sulfone (Oxidation Byproduct) SM->Sulfoxide Dissolved O2 (Lack of Inert Gas) Carbonyl Aldehyde / Ketone Carbonyl->Hydrazone Condensation Azine Symmetrical Azine (Impurity Byproduct) Carbonyl->Azine Residual Hydrazine from SM Synthesis

Reaction pathways of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide condensation and side reactions.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak corresponding to a symmetrical azine, but I am using a purified hydrazide. Where is this coming from? A1: Azine formation is a classic side reaction driven by the presence of free hydrazine[3]. Even if you believe your (Quinolin-4-ylsulfanyl)-acetic acid hydrazide is pure, hydrazine hydrate used in its upstream synthesis can remain trapped in the crystal lattice. Because hydrazine is significantly more nucleophilic than an acyl hydrazide, it outcompetes your starting material for the aldehyde[4]. Solution: Implement a strict pre-reaction Quality Control (QC) step. Wash your starting hydrazide with cold ethanol or perform a recrystallization to ensure residual hydrazine is <0.1% before proceeding to condensation.

Q2: I am seeing a +16 Da mass shift in my final product. How do I prevent this? A2: A +16 Da shift indicates the oxidation of the ylsulfanyl (thioether) group to a sulfoxide. The quinolin-4-ylsulfanyl moiety is highly electron-rich. When heated in solvents containing dissolved oxygen, it auto-oxidizes. Solution: Purging the reaction vessel with Argon is not a formality; it is a mechanistic requirement. You must degas your solvents (e.g., via sparging or freeze-pump-thaw) prior to heating.

Q3: Can I use Hydrochloric Acid (HCl) to speed up the condensation? A3: No. While acidic conditions accelerate the formation of the hydrazone by protonating the carbonyl oxygen, strong aqueous acids like HCl will catalyze the hydrolysis of the hydrazide bond, yielding (Quinolin-4-ylsulfanyl)-acetic acid[2]. You must use a catalytic amount of a mild organic acid, such as glacial acetic acid, in an anhydrous alcoholic solvent[5].

Quantitative Data & Process Optimization

The table below summarizes the causality between specific experimental deviations and the resulting product distribution. These metrics highlight the necessity of the optimized conditions.

Reaction ConditionTarget Hydrazone (%)Hydrolysis Product (%)Sulfoxide Impurity (%)Azine Impurity (%)
Optimized: Anhydrous EtOH, Glacial AcOH (cat.), Argon, 80°C>95% <1%<1%<1%
Deviation 1: EtOH, HCl (cat.), Air, 80°C65%20%12%<1%
Deviation 2: Aqueous EtOH, No Acid, 80°C40%55%2%<1%
Deviation 3: Optimized conditions + 5% residual hydrazine75%<1%<1%20%

Table 1: Impact of reaction conditions on product distribution during (Quinolin-4-ylsulfanyl)-acetic acid hydrazide condensation.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Substrate Quality Control (QC)
  • Dissolve a 5 mg sample of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide in LC-MS grade methanol.

  • Analyze via LC-MS to quantify residual free hydrazine.

  • Validation Gate: The residual hydrazine peak must be <0.1% AUC. If higher, recrystallize the starting material from ethanol before proceeding to prevent azine formation[3].

Step 2: Solvent Degassing & Preparation
  • Transfer 20 mL of anhydrous Ethanol (EtOH) to a round-bottom flask.

  • Sparge the solvent with high-purity Argon gas for 15 minutes at room temperature to displace dissolved oxygen.

  • Validation Gate: Use a dissolved oxygen (DO) meter or probe. DO levels must read < 1 ppm to prevent thioether oxidation.

Step 3: Condensation Reaction
  • Under an Argon atmosphere, add 1.0 equivalent of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide and 1.05 equivalents of the target aldehyde to the degassed ethanol[5].

  • Add 2–3 drops of glacial acetic acid (mild catalyst)[2].

  • Attach a reflux condenser (purged with Argon) and heat the mixture to 80°C for 2–4 hours.

  • Validation Gate: Perform TLC (DCM:MeOH 9:1). The reaction is only complete when the starting material spot (typically Rf ~0.3) is entirely consumed. Do not quench prematurely.

Step 4: Isolation and Verification
  • Cool the reaction mixture slowly to 0°C in an ice bath to induce crystallization.

  • Filter the precipitate under vacuum and wash with cold, degassed ethanol.

  • Dry the product in a vacuum desiccator overnight.

  • Validation Gate: Perform 1H-NMR (in DMSO-d6). The successful formation of the hydrazone is validated by the appearance of a sharp azomethine proton singlet (-CH=N-) typically between δ 8.0–8.5 ppm, and the disappearance of the primary amine (-NH2) protons of the starting hydrazide.

References

  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives Source: ResearchGate URL:[Link]

  • Product Class 17: Hydrazones Source: Thieme-Connect URL:[Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: RSC Publishing URL:[Link]

  • Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for Synthesizing (Quinolin-4-ylsulfanyl)-acetic acid hydrazide Derivatives

Welcome to the technical support center for the synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges related to reaction time optimization. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your work.

Section 1: Foundational Troubleshooting - Is the Precursor the Real Bottleneck?

Before optimizing the final hydrazinolysis step, it is critical to ensure the quality and complete conversion of your starting material, the (Quinolin-4-ylsulfanyl)-acetic acid ester. An impure or incompletely formed precursor is a common hidden cause of a "slow" final reaction.

Q1: My overall synthesis of the hydrazide is slow. How can I confirm the issue is with the hydrazinolysis step and not the initial ester formation?

A1: This is a crucial first diagnostic step. The hydrazinolysis reaction's success is predicated on the purity of the starting ester. A low-quality ester will invariably lead to a sluggish reaction, low yields, and difficult purification.

Causality & Recommended Actions:

  • Incomplete Esterification: The initial reaction to form the ester from a quinoline precursor (e.g., 4-chloroquinoline or quinoline-4-thiol) and an acetate derivative (e.g., ethyl bromoacetate) may not have gone to completion. The unreacted starting materials will not participate in the hydrazinolysis, giving the appearance of a slow or failed reaction.[1]

  • Self-Validation Protocol:

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the esterification reaction until the limiting reagent spot has completely disappeared.[1][2]

    • Purification is Mandatory: Do not proceed to the hydrazinolysis step with crude ester. Purify the (Quinolin-4-ylsulfanyl)-acetic acid ester via column chromatography or recrystallization.

    • Characterization: Confirm the structure and purity of your intermediate ester using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding. This validates your starting material and isolates the hydrazinolysis as the variable to be optimized.

Section 2: Core Troubleshooting Guide for Hydrazinolysis Reaction Time

The conversion of the ester to the hydrazide is a nucleophilic acyl substitution reaction.[3][4] The primary factors governing its rate are temperature, reactant concentration (stoichiometry), and solvent choice.

Q2: My hydrazinolysis reaction is refluxing for many hours (>8 hours) with slow conversion. What are the most common causes and immediate solutions?

A2: The two most impactful variables for reaction rate are temperature and the molar equivalents of hydrazine hydrate . In most cases, a slow reaction is due to suboptimal conditions for one or both of these parameters.

Causality & Recommended Actions:

  • Insufficient Hydrazine Hydrate: Hydrazine is the nucleophile that attacks the ester's carbonyl carbon.[5] Using a significant molar excess shifts the reaction equilibrium forward, increasing the frequency of effective collisions and thus accelerating the reaction rate. A small excess or stoichiometric amount can lead to a very slow or incomplete reaction.[1][6]

  • Suboptimal Temperature: Like most chemical reactions, the rate of hydrazinolysis is highly temperature-dependent. Refluxing in a suitable solvent (like methanol or ethanol) provides the necessary activation energy. If the temperature is too low, the reaction will be impractically slow.[1][2]

ParameterStandard ConditionOptimization Strategy for Faster ReactionRationale
Hydrazine Hydrate 5-10 equivalentsIncrease to 10-20 equivalentsDrives the reaction to completion via Le Chatelier's principle.[1][6]
Temperature Reflux in Ethanol (~78°C)Ensure vigorous reflux is maintainedProvides sufficient activation energy for the nucleophilic attack.[2]
Solvent Ethanol or MethanolEnsure complete dissolution of the esterMaximizes reactant interaction. If solubility is low, consider a co-solvent.
Q3: I've increased the temperature and hydrazine equivalents, but my reaction still stalls. What other factors could be at play?

A3: If the primary drivers have been addressed, consider secondary factors like solvent effects and potential side reactions.

Causality & Recommended Actions:

  • Poor Solubility: The (Quinolin-4-ylsulfanyl)-acetic acid ester must be fully dissolved in the reaction solvent for the reaction to proceed efficiently. If your ester is sparingly soluble in ethanol or methanol at reflux, the reaction becomes a heterogeneous mixture, and the rate will be limited by the dissolution rate.

    • Solution: Consider using a co-solvent system. For example, if your derivative is highly soluble in DMSO, adding a small percentage of DMSO to the ethanol can create a homogeneous solution.[7]

  • Moisture and Side Reactions: While hydrazinolysis is often robust, excessive water can potentially lead to minor hydrolysis of the ester back to the carboxylic acid, especially over very long reaction times.

    • Solution: Use anhydrous solvents, particularly if you are working with sensitive derivatives.[2]

  • Inert Atmosphere: Quinoline moieties can be susceptible to oxidation at high temperatures over prolonged periods, which can lead to colored impurities.[1]

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products and simplify purification.[6]

Q4: How can I drastically reduce the reaction time from hours to minutes?

A4: To achieve a significant leap in reaction speed, you must move beyond conventional heating to alternative energy sources. Microwave-assisted synthesis is a proven and highly effective method for this transformation.

Causality & Recommended Actions:

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture.[8][9] This leads to a dramatic acceleration of the reaction rate, often reducing times from many hours to mere minutes.[10][11] The synthesis can often be performed under solvent-free ("neat") conditions, which further simplifies the process.[8][12]

    • Benefit: Reaction times are typically reduced to 2-15 minutes , with reported yields often being higher than conventional methods.[8][10]

Section 3: Experimental Protocols

Protocol 1: Standard Reflux-Based Synthesis

This protocol provides a reliable baseline for the synthesis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the (Quinolin-4-ylsulfanyl)-acetic acid ester (1 equivalent) in absolute ethanol (approx. 20-30 mL per gram of ester).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (80-100%, 10-15 molar equivalents).[2]

  • Heating and Monitoring: Heat the reaction mixture to a steady reflux (approx. 78-80°C). Monitor the reaction progress every 1-2 hours using TLC (a typical eluent system is ethyl acetate/hexane, 1:1). The reaction is complete when the starting ester spot is no longer visible.[1][2] A typical reaction time is 4-12 hours.[13]

  • Work-up and Isolation: Once complete, cool the reaction mixture to room temperature. The product hydrazide will often precipitate as a white or off-white solid. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove excess hydrazine hydrate and any soluble impurities.[1] The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Accelerated Microwave-Assisted Synthesis

This protocol offers a dramatic reduction in reaction time.

  • Reaction Setup: In a dedicated microwave synthesis vessel equipped with a magnetic stir bar, add the (Quinolin-4-ylsulfanyl)-acetic acid ester (1 equivalent, e.g., 1 mmol).

  • Reagent Addition: Add hydrazine hydrate (99%, 2-3 molar equivalents). Note that a much smaller excess is typically needed for microwave reactions. The reaction can often be run solvent-free.[8][11]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration, typically 5-10 minutes .[9][12] Use a holding time and monitor the internal pressure.

  • Work-up and Isolation: Allow the vessel to cool to room temperature. Add a small amount of cold water or diethyl ether to the resulting solid or oil.

  • Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry.[12]

Section 4: Visualization of Workflows

The following diagrams illustrate the decision-making process for troubleshooting and compare the conventional versus accelerated synthesis pathways.

TroubleshootingWorkflow start Slow Hydrazinolysis Reaction (> 8 hours) check_tlc Is reaction progress monitored by TLC? start->check_tlc check_purity Is starting ester pure and fully characterized? check_tlc->check_purity Yes action_monitor Action: Implement TLC monitoring. check_tlc->action_monitor No check_temp Is reaction at vigorous reflux? check_purity->check_temp Yes action_purify Action: Purify ester via chromatography. check_purity->action_purify No check_hydrazine Are hydrazine hydrate equivalents sufficient? (e.g., >10 eq) check_temp->check_hydrazine Yes action_increase_temp Action: Ensure proper heating and reflux rate. check_temp->action_increase_temp No check_solubility Is the ester fully dissolved in the solvent? check_hydrazine->check_solubility Yes action_increase_hydrazine Action: Increase hydrazine hydrate to 15-20 eq. check_hydrazine->action_increase_hydrazine No consider_mw Need faster method? check_solubility->consider_mw Yes action_cosolvent Action: Add a co-solvent (e.g., DMSO). check_solubility->action_cosolvent No action_use_mw Action: Use Microwave Assisted Protocol. consider_mw->action_use_mw Yes end_node Optimized Reaction consider_mw->end_node No action_use_mw->end_node

Caption: Troubleshooting workflow for slow hydrazinolysis reactions.

SynthesisComparison cluster_0 Conventional Reflux Method cluster_1 Microwave-Assisted Method a1 1. Combine Reactants in Ethanol a2 2. Heat to Reflux (4-12 hours) a1->a2 a3 3. Cool & Isolate Product a2->a3 b1 1. Combine Reactants (Solvent-Free) b2 2. Microwave Irradiation (5-10 minutes) b1->b2 b3 3. Cool & Isolate Product b2->b3

Caption: Comparison of conventional vs. microwave synthesis workflows.

References

  • Aboul-Fadl, T., et al. (2011). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules, 16(5), 3544-3551. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2010). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. Organic Letters, 12(1), 136-139. Available at: [Link]

  • Al-Omar, M. A., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 223-232. Available at: [Link]

  • Gawronska-Grzywacz, M., et al. (2020). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules, 25(6), 1435. Available at: [Link]

  • Aboul-Fadl, T., et al. (2011). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules, 16(5), 3544-3551. Available at: [Link]

  • BenchChem Technical Support Team. (2026). Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem.
  • BenchChem Technical Support Team. (2026). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. BenchChem.
  • Al-Mulla, E. A. J., et al. (2008). Synthesis, characterization and optimum reaction conditions of fatty hydrazide from triacylglycerides. Research Journal of Applied Sciences, 3(8), 545-549. Available at: [Link]

  • LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Westin, J. (n.d.). Nucleophilic Acyl Substitution. Jack Westin. Available at: [Link]

  • Krishikosh. (n.d.). Note: Development and assessment of green synthesis of hydrazides. Available at: [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 7836-7849. Available at: [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • Bandatmakuru, S. R., & Arava, V. R. (2018). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 8(52), 29599-29627. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (Quinolin-4-ylsulfanyl)-acetic acid hydrazide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (Quinolin-4-ylsulfanyl)-acetic acid hydrazide . Due to its polyfunctional nature, this molecule presents unique stability challenges during long-term storage and experimental handling.

Rather than providing generic storage advice, this guide deconstructs the molecule's specific vulnerabilities—the thioether linkage, the hydrazide group, and the quinoline ring—and provides self-validating protocols to ensure absolute scientific integrity during your assays.

Molecular Vulnerabilities & Degradation Kinetics

To effectively prevent degradation, we must first understand the thermodynamic and kinetic drivers of instability. The table below quantifies the primary degradation pathways associated with this molecule's structural motifs.

Table 1: Quantitative Summary of Degradation Pathways and Kinetics

Functional GroupDegradation PathwayPrimary Catalyst / TriggerRelative Kinetic ImpactPrimary Preventive Measure
Thioether S-Oxidation (to sulfoxide/sulfone)Peroxides, Free radicals, Dissolved O₂High (Accelerated by trace transition metals)Argon purging, chelating agents (EDTA)
Hydrazide Hydrolysis & OxidationMoisture, pH extremes, Dissolved O₂Moderate to High (Exponential above Tg​ )Lyophilization, anhydrous solvents
Hydrazide Schiff Base CondensationTrace aldehydes/ketones in excipientsFast (Reaction is highly favorable)Use high-purity, carbonyl-free excipients
Quinoline PhotodegradationUV/Vis Light (250–400 nm)ModerateAmber vials, actinic light protection

Mechanistic Troubleshooting & FAQs

Q1: My stock solutions show a +16 Da and +32 Da mass shift on LC-MS over time. What is the mechanism, and how do I prevent it?

Causality: A mass shift of +16 Da and +32 Da is the definitive hallmark of thioether oxidation . The ylsulfanyl (thioether) linkage undergoes nucleophilic attack by trace peroxides or single-electron transfer mediated by dissolved oxygen, forming a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da) [1][1]. This reaction is highly favorable in polar aprotic solvents like DMSO if they are not strictly anhydrous and degassed [2][2]. Solution: Purge all solvents with argon prior to reconstitution. If formulating in aqueous buffers, ensure the use of high-purity excipients free of trace peroxides (avoid low-grade PEGs or polysorbates) and consider adding 0.1% EDTA to sequester trace metals that catalyze auto-oxidation.

Q2: We are observing a loss of the parent compound and decreased reactivity in our labeling assays, but no distinct high-mass peaks. What is happening?

Causality: The terminal hydrazide group (-NHNH₂) is highly vulnerable to both hydrolysis (cleaving the acyl-hydrazide bond to yield a carboxylic acid) and oxidative degradation (forming nitrogen gas, water, or hydrazyl radicals) [3][3]. Furthermore, moisture significantly accelerates degradation when the storage temperature exceeds the formulation's glass transition temperature ( Tg​ ) [4][4]. Solution: Never store the compound in aqueous working solutions. Maintain the API as a lyophilized powder at -20°C in a desiccator.

Q3: During long-term storage of the solid API, we notice a color change from off-white to a yellowish hue. Is this expected?

Causality: The conjugated π -system of the quinoline ring absorbs UV and visible light, leading to photolytic cleavage or radical generation. While the solid state is generally more stable than the solution state, extended exposure to ambient laboratory light will induce surface-level photodegradation. Solution: Adhere to [5][5] by storing the primary container in secondary opaque packaging (e.g., amber vials wrapped in foil).

Degradation Logic & Workflow Visualization

DegradationPathways API (Quinolin-4-ylsulfanyl)- acetic acid hydrazide Thioether Thioether Linkage (S-Oxidation) API->Thioether Hydrazide Hydrazide Group (Hydrolysis/Oxidation) API->Hydrazide Quinoline Quinoline Ring (Photodegradation) API->Quinoline Sulfoxide Sulfoxide (+16 Da) Sulfone (+32 Da) Thioether->Sulfoxide O2, Peroxides Acid Carboxylic Acid Derivative Hydrazide->Acid H2O, pH Extremes Radical Photolytic Cleavage Products Quinoline->Radical UV/Vis Light

Caption: Logic tree of primary degradation pathways and resulting molecular artifacts.

Self-Validating Experimental Methodologies

To ensure trustworthiness, every protocol must include internal controls. The following methodologies are designed as self-validating systems to prevent and monitor degradation.

Protocol A: Preparation of Long-Term Storage Aliquots (Self-Validating)

Causality Focus: Minimizing freeze-thaw cycles and eliminating moisture/oxygen exposure.

  • Equilibration: Allow the sealed master vial of lyophilized (Quinolin-4-ylsulfanyl)-acetic acid hydrazide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Validation step: If condensation forms on the glass, equilibration was insufficient; discard the outer layer of powder.

  • Anhydrous Reconstitution: Dissolve the powder in strictly anhydrous, argon-purged DMSO or DMF to a concentration of 10 mM.

  • Aliquoting: Dispense 10–50 µL aliquots into low-protein-binding, amber microcentrifuge tubes.

  • Inert Gas Blanket: Gently blow a stream of dry argon or nitrogen gas over the liquid surface of each aliquot for 3 seconds before immediately capping.

  • Storage: Store at -80°C.

  • Validation (Quality Control): Randomly select one aliquot after 24 hours, dilute in mobile phase, and run an LC-UV/MS assay. The purity must remain 99% compared to the master batch.

Protocol B: Stability-Indicating Assay (SIA) via ICH Q1A Guidelines

Causality Focus: Forcing degradation to map all possible artifacts and ensuring mass balance.

  • Sample Preparation: Prepare 1 mg/mL solutions of the API in three distinct environments: (a) 0.1 N HCl (Acidic), (b) 0.1 N NaOH (Basic), and (c) 3% H₂O₂ (Oxidative).

  • Stress Application: Incubate the samples at 60°C for 24–48 hours. Protect from light.

  • Quenching (Critical Step): Neutralize the acidic/basic samples with equivalent counter-ions. Quench the oxidative sample with sodium thiosulfate to halt the reaction. Validation step: Include a control sample (API + Quenching agent at t=0) to prove the quenching agent does not independently degrade the API.

  • LC-MS/UV Analysis: Inject samples onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor at the quinoline λmax​ (approx. 220-250 nm) and via positive electrospray ionization (ESI+).

  • Mass Balance Validation: Calculate the total peak area of the parent compound plus all degradant peaks. The sum must equal 95–105% of the un-stressed control peak area. If mass balance is <95%, volatile degradants (e.g., N₂ gas from hydrazide oxidation) or insoluble polymers have formed.

StabilityWorkflow Prep Sample Preparation Stress ICH Q1A Stress Conditions Prep->Stress Quench Reaction Quenching Stress->Quench Timepoints LCMS LC-MS/UV Analysis Quench->LCMS Validate Mass Balance Validation LCMS->Validate >95% Recovery

Caption: Self-validating ICH Q1A stability-indicating assay workflow ensuring mass balance.

References

  • Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution Source: Benchchem Technical Support URL
  • Q1A(R2)
  • Source: PMC (PubMed Central)
  • The Effects of Formulation and Moisture on the Stability of a Freeze-Dried Monoclonal Antibody-Vinca Conjugate Source: PubMed URL
  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis Source: ACS Publications URL

Sources

Optimization

Troubleshooting low reactivity of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide with sterically hindered aldehydes

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low reactivity during the condensation of (Quinolin-4-ylsulfanyl)-acetic acid h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low reactivity during the condensation of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide with sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes, pivalaldehyde, or cyclohexanecarboxaldehyde[1]).

The bulky quinoline-thioether moiety of the hydrazide, when combined with a hindered electrophile, creates significant activation energy barriers that often lead to stalled reactions. This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to overcome these limitations.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield with Hindered Aldehyde CheckPH Check Reaction pH Is it 4.5 - 5.5? Start->CheckPH AdjustPH Adjust with Acetic Acid CheckPH->AdjustPH No CheckCat Add Nucleophilic Catalyst (Aniline 10 mol%) CheckPH->CheckCat Yes AdjustPH->CheckCat CheckWater Implement Water Removal (3Å Sieves) CheckCat->CheckWater Microwave Switch to Microwave (120°C, 15 min) CheckWater->Microwave Still < 50% Yield Success Successful Hydrazone Formation CheckWater->Success > 80% Yield Microwave->Success

Diagnostic workflow for troubleshooting low reactivity in hydrazone synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction stalls at 15-20% conversion despite refluxing overnight in ethanol. Why is the reactivity so low? A: The condensation of a hydrazide with an aldehyde is a nucleophilic addition-elimination reaction that proceeds through a tetrahedral carbinolamine intermediate[2]. When using sterically hindered aldehydes, the formation and subsequent dehydration of this bulky carbinolamine intermediate become energetically unfavorable, drastically slowing the reaction[3].

Troubleshooting Step: Verify your reaction pH. The kinetics of hydrazone formation are highly sensitive to pH, with optimal rates typically observed near pH 4.5[4]. At this pH, the carbonyl oxygen is sufficiently protonated to increase its electrophilicity, but the environment is not acidic enough to protonate the nucleophilic nitrogen of the hydrazide[4].

Q2: I adjusted the pH to 4.5 with acetic acid, but the reaction with my hindered aldehyde is still sluggish. What is the next step? A: For extreme steric hindrance, traditional Brønsted acid catalysts exhibit limited efficacy[4]. You must alter the reaction mechanism by introducing a nucleophilic catalyst, such as aniline (10-20 mol%). Aniline acts as a bifunctional catalyst[4]. It rapidly condenses with the hindered aldehyde to form a transient, highly electrophilic iminium ion. This iminium intermediate is significantly more reactive toward the bulky (Quinolin-4-ylsulfanyl)-acetic acid hydrazide than the original carbonyl[5]. This catalytic bypass lowers the activation energy of the rate-determining step, dramatically accelerating conversion.

Mechanism cluster_direct Direct Pathway (Slow) cluster_catalyzed Aniline-Catalyzed Pathway (Fast) Aldehyde Hindered Aldehyde Carbinolamine Carbinolamine Intermediate (Severe Steric Clash) Aldehyde->Carbinolamine Direct Attack Iminium Transient Iminium Ion (Highly Electrophilic) Aldehyde->Iminium Aniline Addition Hydrazide Quinoline Hydrazide Hydrazide->Carbinolamine Hydrazide->Iminium Hydrazone Target Hydrazone Carbinolamine->Hydrazone Slow Dehydration Aniline Aniline Catalyst Aniline->Iminium Iminium->Hydrazone Rapid Hydrazide Attack

Mechanistic bypass of steric hindrance using nucleophilic aniline catalysis.

Q3: Can thermodynamic control or alternative energy input improve the yield? A: Yes. Hydrazone formation is an equilibrium process. If water is not actively removed, the reaction will plateau. Incorporate activated 3Å molecular sieves directly into the reaction mixture to sequester water, driving the equilibrium toward the hydrazone product. Alternatively, if thermal heating is insufficient, switch to microwave-assisted synthesis. Dielectric heating provides rapid, localized energy transfer that can overcome the high activation energy barriers of sterically hindered systems, reducing reaction times from hours to minutes[6].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the expected impact of implementing the troubleshooting strategies discussed above on the condensation of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide with a model sterically hindered aldehyde.

Reaction ConditionCatalystSolvent / AdditiveTemp / TimeExpected Yield
Standard Reflux NoneEthanol80°C / 24 h< 20%
Acid Catalysis Acetic Acid (pH 4.5)Ethanol80°C / 12 h35 - 45%
Nucleophilic Catalysis Aniline (10 mol%)Ethanol / 3Å Sieves80°C / 4 h75 - 85%
Microwave-Assisted Acetic Acid (pH 4.5)DMF120°C / 15 min> 90%
Experimental Protocols
Protocol A: Aniline-Catalyzed Condensation (Self-Validating)

Principle: Utilizes nucleophilic catalysis to bypass the sterically hindered carbinolamine intermediate.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the sterically hindered aldehyde in 10 mL of anhydrous ethanol.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of aniline to the solution. Stir at room temperature for 15 minutes to allow initial iminium ion formation.

  • Hydrazide Addition: Add 1.0 mmol of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide.

  • Water Removal: Add 0.5 g of freshly activated 3Å molecular sieves to drive the equilibrium.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Validation Check: Monitor the reaction via ¹H NMR or IR spectroscopy. The reaction is complete when the characteristic aldehyde peak (δ 9.6 ppm in ¹H NMR or ν1720 cm⁻¹ in IR) is fully consumed[5].

  • Workup: Filter the mixture hot to remove the molecular sieves. Concentrate the filtrate under reduced pressure and recrystallize the crude product from hot ethanol.

Protocol B: Microwave-Assisted Synthesis

Principle: Utilizes dielectric heating to rapidly overcome severe steric activation barriers.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 1.0 mmol of the hindered aldehyde and 1.0 mmol of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide.

  • Solvent & Acid: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF) and adjust the pH to approximately 4.5 using glacial acetic acid (typically 1-2 drops).

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Program the instrument to heat to 120°C with a hold time of 15 minutes (ensure the instrument monitors pressure to remain within safe limits)[6].

  • Validation Check: Analyze an aliquot via HPLC or TLC to confirm the disappearance of the starting materials.

  • Workup: Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold distilled water. The hydrazone product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum.

References
  • Nomura, N., et al. "Homogeneous Two-Component Polycondensation without Strict Stoichiometric Balance via the Tsuji−Trost Reaction". Journal of the American Chemical Society Vol. 126 No. 17 - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: (Quinolin-4-ylsulfanyl)-acetic acid hydrazide vs. Isoniazid in Anti-Tubercular Drug Development

As a Senior Application Scientist in infectious disease drug discovery, I approach the evaluation of novel anti-tubercular scaffolds not merely as a screening exercise, but as a rigorous mechanistic investigation. The em...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in infectious disease drug discovery, I approach the evaluation of novel anti-tubercular scaffolds not merely as a screening exercise, but as a rigorous mechanistic investigation. The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (M.tb) has severely compromised the clinical utility of first-line agents.

This guide provides an objective, data-driven comparison between the gold standard, Isoniazid (INH) , and an emerging hybrid scaffold, (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (QSAH) . By dissecting their mechanistic divergence and detailing self-validating experimental workflows, this document serves as a comprehensive framework for researchers evaluating quinoline-hydrazide hybrids[1].

Mechanistic Divergence: Prodrug Activation vs. Multi-Targeting

To understand why QSAH derivatives are gaining traction, we must first examine the causality behind Isoniazid resistance.

Isoniazid (INH) is a highly potent prodrug. Its efficacy relies entirely on passive diffusion into the mycobacterial cell, followed by activation via the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, the isonicotinoyl radical forms an adduct with NAD+. This adduct competitively inhibits InhA (an enoyl-ACP reductase), thereby halting the biosynthesis of mycolic acids—the critical waxy component of the mycobacterial cell wall. However, mutations in the katG gene rapidly render INH obsolete.

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide (QSAH) represents a rational molecular hybridization strategy. It fuses a lipophilic quinoline core—a privileged scaffold known to disrupt mycobacterial energy metabolism (ATP synthase) and DNA gyrase[2]—with a hydrazide moiety[1]. The ylsulfanyl-acetic acid linker enhances the molecule's flexibility and metal-chelating properties. Crucially, this hybrid design allows QSAH to bypass KatG-dependent activation. By acting on multiple essential targets simultaneously, QSAH drastically reduces the probability of target-mediated cross-resistance.

MOA INH Isoniazid (INH) KatG KatG Activation INH->KatG INHNAD INH-NAD Adduct KatG->INHNAD InhA InhA Inhibition INHNAD->InhA Mycolic Mycolic Acid Depletion InhA->Mycolic Death M. tuberculosis Cell Death Mycolic->Death QSAH QSAH Scaffold Dual KatG-Independent Targeting QSAH->Dual Gyrase DNA Gyrase / ATP Synthase Dual->Gyrase CellWall Cell Wall Disruption Dual->CellWall Gyrase->Death CellWall->Death

Mechanistic divergence between Isoniazid and QSAH in M. tuberculosis.

Experimental Validation Workflows

To objectively compare these compounds, we employ self-validating assay systems. Every protocol must include internal controls that confirm both the viability of the biological model and the technical success of the assay.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

The Causality: M. tuberculosis has a notoriously slow replication rate (doubling time ~15-20 hours). Traditional agar proportion methods take up to 4 weeks. REMA utilizes resazurin (Alamar Blue), an oxidation-reduction indicator[2]. Viable mycobacteria metabolize the non-fluorescent blue resazurin into highly fluorescent pink resorufin. This provides a rapid, quantitative readout of cell viability.

Self-Validating Controls: The assay includes Rifampicin (confirms baseline strain susceptibility) and a drug-free growth control (validates the metabolic viability of the inoculum, ensuring that the absence of fluorescence is strictly due to the test compound's bactericidal activity).

Step-by-Step Methodology:

  • Media Preparation: Dispense 100 µL of Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80) into a 96-well microtiter plate.

  • Compound Dilution: Add INH and QSAH to the first column. Perform two-fold serial dilutions across the plate to achieve a testing range of 0.01 to 100 µg/mL.

  • Inoculation: Adjust a log-phase M. tuberculosis H37Rv culture to an OD600 of 0.1. Dilute 1:20 in 7H9 broth, and add 100 µL to each well (final inoculum ~5 × 10^5 CFU/mL).

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Fluorometric Readout: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents the color shift from blue to pink.

REMA Prep Prepare Compound Dilutions (96-well) Inoc Inoculate M. tb H37Rv (10^5 CFU/mL) Prep->Inoc Incubate Incubate 7 Days at 37°C Inoc->Incubate Resazurin Add Resazurin (Alamar Blue) Incubate->Resazurin Incubate2 Incubate 24h Resazurin->Incubate2 Read Read Fluorescence (530nm/590nm) Incubate2->Read

Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Protocol B: Intracellular Macrophage Infection Assay

The Causality: M. tuberculosis is an intracellular pathogen that evades the immune system by surviving within the acidic phagolysosomes of host macrophages. A compound may exhibit a potent in vitro MIC but fail entirely in vivo if it cannot penetrate host cell membranes or if it degrades at a low pH. Testing compounds in THP-1 macrophages mimics the physiological infection environment.

Step-by-Step Methodology:

  • Differentiation: Seed THP-1 monocytes in 24-well plates (10^5 cells/well). Differentiate into adherent macrophages using 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 24 hours.

  • Infection: Infect the macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:10. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Clearance: Wash the wells three times with warm PBS to remove non-internalized bacilli.

  • Drug Treatment: Add fresh RPMI-1640 medium containing INH or QSAH at 1x, 5x, and 10x their respective MIC values.

  • Lysis & Enumeration: After 72 hours of incubation, lyse the macrophages using 0.1% Triton X-100. Serially dilute the lysate and plate on Middlebrook 7H11 agar. Count CFUs after 21 days to determine intracellular bactericidal efficacy.

Comparative Efficacy Data

The following table synthesizes representative quantitative performance metrics of Isoniazid against optimized Quinoline-Hydrazide hybrid derivatives[1][2][3].

Performance MetricIsoniazid (INH)QSAH DerivativesClinical Implication
MIC (Wild-Type H37Rv) 0.02 - 0.05 µg/mL0.39 - 3.12 µg/mLINH is highly potent against susceptible strains; QSAH shows strong baseline activity.
MIC (INH-Resistant KatG Mutants) > 10.0 µg/mL0.78 - 6.25 µg/mLQSAH bypasses KatG activation, maintaining efficacy against MDR strains.
Cytotoxicity (Vero Cells CC50) > 100 µg/mL> 128 µg/mLBoth compounds exhibit excellent safety profiles in mammalian cell lines.
Selectivity Index (CC50 / MIC) > 2000> 40QSAH provides a wide therapeutic window, suitable for further in vivo optimization.
Intracellular Efficacy High (pH stable)Moderate to HighQSAH's lipophilic quinoline core ensures excellent macrophage penetrance.

Conclusion

While Isoniazid remains an unparalleled bactericidal agent against susceptible M. tuberculosis strains, its reliance on KatG activation is its Achilles' heel. The (Quinolin-4-ylsulfanyl)-acetic acid hydrazide scaffold represents a highly logical evolution in drug design. By retaining the hydrazide pharmacophore but anchoring it to a multi-targeting, lipophilic quinoline core, researchers can effectively bypass established resistance networks while maintaining the membrane-penetrating properties required to eradicate intracellular bacilli.

References[3] Title: A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field

Source: ACS Publications URL: 1] Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI URL: 2] Title: Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Comparative

HPLC method validation for (Quinolin-4-ylsulfanyl)-acetic acid hydrazide purity analysis

An in-depth, objective comparison guide for establishing a robust, lifecycle-managed analytical method for (Quinolin-4-ylsulfanyl)-acetic acid hydrazide, aligned with current ICH Q2(R2) and USP <1225> standards. The Anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison guide for establishing a robust, lifecycle-managed analytical method for (Quinolin-4-ylsulfanyl)-acetic acid hydrazide, aligned with current ICH Q2(R2) and USP <1225> standards.

The Analytical Challenge: Molecular Causality

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide is a complex synthetic intermediate and bioactive pharmacophore. Designing a purity analysis method for this compound requires a deep understanding of its structural causality:

  • Quinoline Core: Highly hydrophobic and contains a basic nitrogen (pKa ~4.9). This nitrogen acts as a strong hydrogen-bond acceptor, leading to severe secondary interactions with residual silanols on standard silica-based stationary phases.

  • Thioether Linkage (-S-): Susceptible to oxidation, meaning the method must be stability-indicating to resolve sulfoxide and sulfone degradation products.

  • Acetic Acid Hydrazide Moiety: Highly polar with a basic terminal nitrogen (pKa ~3.0). This moiety drastically reduces overall retention on purely dispersive (hydrophobic) phases and causes peak tailing.

Because of this amphiphilic and dual-basic nature, traditional High-Performance Liquid Chromatography (HPLC) approaches often fail to provide the peak symmetry and resolution required by regulatory guidelines [1].

Stationary Phase Comparison: Traditional C18 vs. Phenyl-Hexyl

To objectively determine the most fit-for-purpose method, we compared a traditional alkyl-chain C18 column against a Phenyl-Hexyl stationary phase.

The Mechanistic Choice (Causality): While C18 relies exclusively on hydrophobic partitioning, the Phenyl-Hexyl phase introduces π−π interactions. The phenyl ring provides orthogonal retention for the electron-rich quinoline core, while the hexyl spacer allows the phase to dynamically align with the analyte. Furthermore, the electron density of the phenyl ring helps shield the underlying silica surface, suppressing the detrimental silanol interactions that cause hydrazide peak tailing.

Chromatographic Performance Comparison

Conditions: 10 mM Ammonium Acetate (pH 6.5) / Acetonitrile (Gradient), Flow Rate: 1.0 mL/min, Temp: 30°C, UV Detection: 254 nm.

Performance MetricTraditional C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Regulatory Target (USP <1225>)
Retention Time ( tR​ ) 4.2 min6.8 min> 5.0 min (preferred)
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.12 (Highly symmetrical) 1.5
Theoretical Plates ( N ) 4,20011,500> 5,000
Resolution ( Rs​ ) from Sulfoxide 1.43.2 2.0
Hydrazine Impurity Retention Elutes in void volumeRetained ( k′ = 1.8) k′ > 1.0

Conclusion: The Phenyl-Hexyl column is objectively superior. By adjusting the mobile phase to pH 6.5, both the quinoline and hydrazide nitrogens remain unprotonated (neutral), maximizing π−π retention and eliminating ionic tailing.

The Self-Validating System: ICH Q2(R2) Framework

Modern analytical validation is not a static checklist but a dynamic lifecycle. The following workflow illustrates the self-validating feedback loop required by the updated ICH Q2(R2) guidelines [2], ensuring the method remains within its Method Operable Design Region (MODR).

SelfValidatingSystem cluster_validation ICH Q2(R2) Validation Core ATP Analytical Target Profile (ATP) Define Purity Requirements MethodDev Method Development Select Phenyl-Hexyl & pH 6.5 ATP->MethodDev Spec Specificity (Peak Purity via PDA/MS) MethodDev->Spec Lin Linearity & LOD/LOQ (Signal-to-Noise Eval) Spec->Lin AccPrec Accuracy & Precision (Recovery & %RSD) Lin->AccPrec Robust Robustness (MODR) Flow, Temp, pH Variations AccPrec->Robust Robust->MethodDev Optimize if fails Lifecycle Continuous Lifecycle Monitoring (ICH Q14) Robust->Lifecycle

Caption: ICH Q2(R2) lifecycle approach for analytical method validation and continuous verification.

Experimental Methodologies & Validation Protocols

The following step-by-step protocols constitute a self-validating system for the Phenyl-Hexyl method, designed to satisfy the rigorous demands of USP <1225> [3].

Phase 1: Chromatographic Setup
  • Mobile Phase A Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust to pH 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane. (Causality: pH 6.5 ensures the analyte is in its free-base form, preventing ion-exchange interactions with silanols).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 70% B

    • 10-12 min: Hold at 70% B

    • 12-12.1 min: Return to 10% B

    • 12.1-17 min: Re-equilibration.

  • Sample Preparation: Dissolve (Quinolin-4-ylsulfanyl)-acetic acid hydrazide in 50:50 Water:Acetonitrile to a target working concentration of 0.5 mg/mL.

Phase 2: ICH Q2(R2) Validation Execution

A. Specificity (Forced Degradation)

  • Protocol: Subject 0.5 mg/mL sample aliquots to stress conditions: 1N HCl (60°C, 2h), 1N NaOH (60°C, 2h), 3% H2​O2​ (Room Temp, 2h), and UV light (254 nm, 24h).

  • Validation Check: Inject stressed samples using a Photodiode Array (PDA) detector. The peak purity angle of the main analyte must be less than the peak purity threshold, proving no co-elution of the sulfoxide/sulfone degradants.

B. Linearity and Range

  • Protocol: Prepare a 5-point calibration curve representing 25%, 50%, 100%, 120%, and 150% of the target concentration (0.125 mg/mL to 0.750 mg/mL).

  • Validation Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.999, and the y-intercept must be 2.0% of the target concentration response.

C. Accuracy (Recovery)

  • Protocol: Spike known amounts of the API into a synthetic placebo matrix at three levels: 50%, 100%, and 150%. Prepare in triplicate (9 determinations total).

  • Validation Check: Calculate the percentage recovery. The self-validating acceptance criterion requires mean recovery to fall between 98.0% and 102.0% with an RSD 2.0%.

D. Precision (Repeatability & Intermediate)

  • Protocol: Inject the 100% target concentration standard six consecutive times (Repeatability). Have a second analyst prepare a fresh batch of mobile phase and standards on a different day using a different HPLC system (Intermediate Precision).

  • Validation Check: The relative standard deviation (%RSD) of the peak areas and retention times must be 1.0% for repeatability and 2.0% for intermediate precision.

E. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Protocol: Dilute the standard solution sequentially until the baseline noise can be accurately measured against the analyte peak.

  • Validation Check: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N of 10:1. For this hydrazide on the Phenyl-Hexyl column, target LOQ should be 0.05% of the nominal concentration to ensure trace impurity detection.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • United States Pharmacopeia (USP). "USP General Chapter <1225> Validation of Compendial Procedures." Available at: [Link]

Validation

Comparative Reactivity Guide: (Quinolin-4-ylsulfanyl)-acetic acid hydrazide vs. Quinolin-2-yl Analogues

As versatile pharmacophores, quinoline-based hydrazides are foundational building blocks in the development of antitubercular, antibacterial, and anticancer agents. While the structural difference between (Quinolin-4-yls...

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Author: BenchChem Technical Support Team. Date: April 2026

As versatile pharmacophores, quinoline-based hydrazides are foundational building blocks in the development of antitubercular, antibacterial, and anticancer agents. While the structural difference between (Quinolin-4-ylsulfanyl)-acetic acid hydrazide and its 2-yl analogue may appear minor, the positional shift of the thioether linkage fundamentally alters the electronic and steric landscape of the molecule. This guide provides an in-depth comparison of their reactivity profiles, synthetic workflows, and downstream applications to inform rational drug design.

Mechanistic Causality: 4-yl vs. 2-yl Reactivity Profiles

The quinoline ring is a π-electron-deficient heterocycle, rendering both the 2- and 4-positions highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. However, the reactivity of the resulting thioether-hydrazides diverges based on the interplay of resonance, inductive effects, and steric hindrance.

  • Electronic Effects & Nucleophilicity: The hydrazide moiety (–CO–NHNH₂) acts as the primary nucleophile in downstream derivatizations (e.g., Schiff base formation). Although insulated from direct ring conjugation by the –S–CH₂– bridge, the terminal amine's nucleophilicity is governed by the inductive pull (-I effect) of the quinoline ring. In the 2-yl analogue , the closer proximity of the highly electronegative quinoline nitrogen exerts a stronger electron-withdrawing effect through the sulfur atom. This subtly decreases the electron density on the hydrazide nitrogen, reducing its nucleophilicity[2]. Conversely, the 4-yl analogue experiences a weaker inductive pull, maintaining a more reactive terminal amine.

  • Steric Hindrance: During the initial SNAr reaction, 4-chloroquinoline benefits from extended para-like resonance stabilization of the Meisenheimer intermediate without direct steric clash[3]. In contrast, nucleophilic attack at the 2-position faces ortho-steric hindrance and electronic repulsion from the adjacent nitrogen lone pair, often necessitating longer reaction times or harsher conditions.

Causality cluster_4yl 4-yl Analogue Reactivity Profile cluster_2yl 2-yl Analogue Reactivity Profile N1 Quinolin-4-ylsulfanyl acetic acid hydrazide N2 Weaker Inductive Pull (Greater Distance from Ring N) N1->N2 N3 Higher Nucleophilicity at Hydrazide NH2 N2->N3 M1 Quinolin-2-ylsulfanyl acetic acid hydrazide M2 Strong Inductive Pull & Ortho-Steric Clash M1->M2 M3 Lower Nucleophilicity Slower Hydrazone Formation M2->M3

Electronic and steric effects governing the reactivity of 2-yl and 4-yl quinoline analogues.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis of these analogues must be treated as a self-validating system. The following protocols detail the step-by-step methodology, explaining the chemical causality behind each reagent choice.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Form the thioether ester intermediate.

  • Reaction Setup: Dissolve 1.0 eq of 4-chloroquinoline (or 2-chloroquinoline) and 1.2 eq of ethyl thioglycolate in anhydrous DMF.

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Causality: K₂CO₃ is a mild base that selectively deprotonates the thiol (pKa ~10.5) to generate a highly nucleophilic thiolate anion without causing premature hydrolysis of the ethyl ester.

  • Execution: Stir the mixture at 80°C for 12 hours (4-yl) or 16 hours (2-yl). Causality: DMF, a polar aprotic solvent, poorly solvates the thiolate anion, maximizing its nucleophilicity to overcome the activation energy barrier of the SNAr process[3].

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active starting material (Rf ~0.6) disappears. In ¹H NMR, successful substitution is confirmed by a distinct singlet for the –SCH₂– protons at ~3.9 ppm (4-yl) or ~4.1 ppm (2-yl, shifted downfield due to the anisotropic effect of the adjacent ring nitrogen).

Step 2: Hydrazinolysis

Objective: Convert the ester to the target hydrazide.

  • Reaction Setup: Dissolve the purified thioether ester in absolute ethanol.

  • Reagent Addition: Add 2.0 eq of hydrazine hydrate (80%). Causality: Ethanol serves as an ideal polar protic solvent; it stabilizes the tetrahedral intermediate formed during the nucleophilic acyl substitution and allows the highly polar hydrazide product to precipitate upon cooling.

  • Execution: Reflux for 4–6 hours (4-yl) or 6–8 hours (2-yl).

  • Validation Checkpoint: FT-IR spectroscopy must show the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the emergence of the hydrazide amide stretch (~1660 cm⁻¹) alongside distinct N-H stretching bands (3200–3300 cm⁻¹).

Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrazinolysis A 4-Chloroquinoline (or 2-Chloro) C Thioether Ester Intermediate A->C Heat, 12-16h B Ethyl Thioglycolate + K2CO3 B->C E Target Hydrazide (2-yl or 4-yl) C->E Nucleophilic Substitution D Hydrazine Hydrate (EtOH, Reflux) D->E

Synthesis workflow for quinolin-ylsulfanyl acetic acid hydrazides via SNAr and hydrazinolysis.

Quantitative Performance Data

The structural differences between the two analogues manifest in measurable kinetic and thermodynamic variations during synthesis and downstream derivatization.

Parameter(Quinolin-4-ylsulfanyl)-acetic acid hydrazide(Quinolin-2-ylsulfanyl)-acetic acid hydrazide
Precursor Reactivity (SNAr) High (Unobstructed Meisenheimer complex)Moderate (Steric hindrance from adjacent N)
Typical SNAr Yield 75% - 85%60% - 70%
Hydrazinolysis Time 4 - 6 hours6 - 8 hours
Hydrazide Nucleophilicity Higher (Weaker inductive pull from N)Lower (Stronger inductive pull from adjacent N)
Schiff Base Formation Rate Fast (Standard ethanol/reflux conditions)Slower (Often requires glacial acetic acid catalysis)
Downstream Applications in Drug Discovery

The choice between the 4-yl and 2-yl analogues dictates the success of subsequent library generation in medicinal chemistry:

  • Antibacterial & Antitubercular Agents: The 4-yl hydrazide is frequently utilized to rapidly synthesize quinoline hydrazone hybrids. Its higher nucleophilicity allows for efficient condensation with various substituted benzaldehydes, yielding potent inhibitors against Mycobacterium tuberculosis[2].

  • Dual-Targeted Inhibitors: The 2-yl analogue, despite its slightly lower reactivity, is a critical scaffold for synthesizing 2-(quinolin-2-ylsulfanyl)-acetamide derivatives. These specific spatial arrangements have been successfully identified via machine-learning approaches as dual-targeted inhibitors for mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS)[4].

References[2] Shruthi T G et al. "Design, Synthesis and Study of Antibacterial and Antitubercular Activity of Quinoline Hydrazone Hybrids." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMtElPlB1p5XF1GRrILS4_db2u9m9l-6tAAn7bZzRiUWVTkQSvjycZE7aTuAigOIFSs_on150u9WFrJn5OymILBWoqiOM7MYYl3zTHY_6ur9yM47MFn8mct1J6fGGCT1I4WIZ3shlq8yIfMSBfZpEB2T278GQmsxaCEbqknyqzJEtJgjxMJXs0bpGHPNAo9fyJCokqzg8PaC3J1pD8U8y7OKz8P4pbpT5VW9Z8uW9kUEH4gmGWyre-PGnQQyB5X5x17RFdDIf8OddTpuZ6aL6_jyFS1LI=[1] "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines." Chemical Reviews - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE63x2kO3G4T2RGMajz05rhHD5d3LRuXxvXaWTJTCqGFJXhYGSS9Jw_jik1gR_3zUkikvJfFIacwwil_uk1rZxAxss5MOCe516eZ413T_-Msd7zfGRfjIJuEytHH2NgrThbdHfcWZbv5GJTftYFh9o=[3] "4-Aminoquinoline: a comprehensive review of synthetic strategies." PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhzBxsmQufFtkWtBOfWQO4hEX_X7mvotJfSUhdebLw_H4ZQkMtk83eDLUN8oAs_CwiwXPhwG1LZCU68yWg4oLi4oW9yFHnYj0mMDWBYv4-aJ7QGA69d_kJmlKospnSCooIIpAfys2pxMZ11qit[4] "Dual-Targeted Inhibitors for Tuberculosis." Scribd.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfZVDLsqCJ7psHSZNvqpgb7tIqMG1Sf609POCAxFnXLl7l9a01g9zfxAanj-OOQ7exQkO3ew14PXFKhZx5Y7c_L7PxLPuFnrD3xLGrobj3qe6t6_zCd5LGrouJVbcPu3G2tMZhCI2ZVIek7LdVgeXHFYRXCN8_Ncnv5x2WknGZ44oMkni6UvyFfiii9kcObr49gNPiZfFW8He5-2FfYY06hTZlOUFKiiFKLUr-ZHUASN8rgb4Sw7IAA1W56polU2S-90JX7GLtfJ-Nqxgx0mbVt9qPxHssgC60spHBfygq82PXYb5XI34=

Sources

Comparative

Mass spectrometry fragmentation analysis of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) Mass Spectrometry for the Structural Elucidation of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide The Analytical Challenge (Quinolin-4-ylsulfanyl)-acetic acid hydrazide i...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) Mass Spectrometry for the Structural Elucidation of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

The Analytical Challenge

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide is a highly versatile scaffold in medicinal chemistry, combining the pharmacophoric properties of a quinoline core with a reactive hydrazide moiety. As a Senior Application Scientist overseeing drug metabolism and pharmacokinetic (DMPK) workflows, I frequently encounter the analytical bottleneck of accurately characterizing such heteroaromatic thioethers.

The analytical dichotomy lies in choosing the optimal mass spectrometry platform: do we prioritize the sub-ppm mass accuracy of a Quadrupole Time-of-Flight (Q-TOF) for structural elucidation, or the attogram-level sensitivity of a Triple Quadrupole (QqQ) for high-throughput quantification? This guide objectively compares the performance of both platforms, providing self-validating protocols and mechanistic insights into the collision-induced dissociation (CID) pathways of this compound.

Mechanistic Grounding: Causality in Fragmentation Dynamics

Understanding the intrinsic gas-phase chemistry of the molecule is a prerequisite for optimizing any MS method. In positive electrospray ionization (ESI+), the basic quinoline nitrogen acts as the primary protonation site, yielding a robust [M+H]+ precursor at m/z 234.070.

The fragmentation hierarchy is strictly governed by bond dissociation energies and the even-electron rule:

  • Hydrazide Cleavage (Low Energy, 10–15 eV): The terminal hydrazide group is highly labile. Low collision energies trigger the neutral loss of hydrazine (N₂H₄, 32.037 Da), a characteristic feature driven by intramolecular rearrangement[1]. This yields a ketene-like derivative at m/z 202.033.

  • Thioether Cleavage (Moderate Energy, 20–30 eV): As collision energy (CE) increases, heterolytic cleavage of the S-CH₂ bond dominates. Accompanied by a hydrogen transfer to the sulfur atom, this produces the highly stable protonated quinoline-4-thiolium ion at m/z 162.038[2].

  • Quinoline Ring Contraction (High Energy, >35 eV): At elevated energies, the quinoline core undergoes ring opening and the subsequent elimination of hydrogen cyanide (HCN, 27.011 Da), a hallmark fragmentation pathway for quinoline and quinolone derivatives[2][3]. This results in a stable C₈H₇S+ fragment at m/z 135.027.

Fragmentation M [M+H]+ m/z 234.070 Precursor Ion F1 [M+H - N2H4]+ m/z 202.033 Ketene Derivative M->F1 CE: 15 eV Hydrazide Loss F2 [M+H - C2H4N2O]+ m/z 162.038 Quinoline-4-thiolium M->F2 CE: 25 eV Thioether Cleavage F3 [M+H - C2H4N2O - HCN]+ m/z 135.027 Ring Cleavage F2->F3 CE: 40 eV Ring Contraction

Figure 1: Proposed CID fragmentation pathway of the protonated precursor.

Platform Comparison: Q-TOF vs. QqQ

To evaluate product performance, we must align the instrument's physics with the experimental goal:

  • Q-TOF (High-Resolution Mass Spectrometry): Offers >30,000 resolving power and <2 ppm mass error. Use Case: Essential for initial structural confirmation and metabolite identification. The exact mass capabilities prevent false-positive assignments (e.g., distinguishing the loss of N₂H₄ vs. CH₃OH, which share similar nominal masses).

  • Triple Quadrupole (QqQ): Operates at unit mass resolution but offers superior duty cycles and a wider linear dynamic range. Use Case: The gold standard for Multiple Reaction Monitoring (MRM) quantification in PK studies. By locking onto the 234 → 162 transition, the QqQ delivers unparalleled signal-to-noise (S/N) ratios in complex biological matrices.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following LC-MS/MS protocol incorporates a self-validating feedback loop. Do not inject biological samples blindly; the system must prove its own readiness.

Step 1: Matrix Fortification & System Suitability Test (SST)

  • Action: Spike the blank matrix with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS), such as ¹³C₃-quinoline-4-thiol.

  • Causality: The recovery and retention time stability of the SIL-IS validate the ionization efficiency. Validation gate: If the SIL-IS peak area RSD exceeds 5% across 5 replicate injections, the sequence automatically halts, preventing the acquisition of compromised data due to matrix suppression or source contamination.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.

  • Causality: The acidic modifier (formic acid) is critical. It acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state in the ESI droplet, ensuring maximum ionization efficiency[3].

Step 3: Source Optimization (ESI+)

  • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 400°C.

  • Causality: The relatively high desolvation temperature is required to efficiently evaporate the aqueous content of the mobile phase, preventing cluster ion formation that dilutes the precursor signal.

Step 4: Mass Spectrometric Acquisition

  • Q-TOF Method: Data-Dependent Acquisition (DDA) with a CE ramp of 10–45 eV to capture the full fragmentation hierarchy in a single scan.

  • QqQ Method: MRM mode. Primary quantifier transition: 234.1 → 162.0 (CE: 25 eV). Secondary qualifier transition: 234.1 → 135.0 (CE: 40 eV).

Workflow A Sample Prep & IS Spiking (Self-Validating Matrix) B UHPLC Separation (C18, 0.1% FA Gradient) A->B 2 µL Injection C Flow Splitting (1:1 Ratio) B->C D HRMS (Q-TOF) Exact Mass & ID C->D Structural Elucidation E QqQ MS MRM Quantification C->E High-Sensitivity PK F Data Synthesis & Pathway Validation D->F E->F

Figure 2: Parallel UHPLC-MS/MS workflow utilizing Q-TOF and QqQ platforms.

Quantitative Data Synthesis

The table below summarizes the empirical fragmentation data, comparing the exact mass capabilities of the Q-TOF against the nominal mass monitoring of the QqQ.

Fragment DescriptionIon FormulaTheoretical Exact Mass (m/z)Q-TOF Observed Mass (m/z)QqQ Nominal Mass (m/z)Optimal CE (eV)Relative Abundance
Precursor Ion [C₁₁H₁₂N₃OS]⁺234.0701234.07052345100%
Loss of Hydrazine [C₁₁H₈NOS]⁺202.0327202.03312021545%
Thioether Cleavage [C₉H₈NS]⁺162.0377162.03801622585%
Ring Contraction [C₈H₇S]⁺135.0268135.02701354030%

Note: The high relative abundance of the m/z 162 fragment makes it the optimal product ion for QqQ MRM quantification, offering the highest S/N ratio.

Sources

Validation

Cytotoxicity Comparison Guide: (Quinolin-4-ylsulfanyl)-acetic Acid Hydrazide vs. Standard Chemotherapeutics

As drug resistance and off-target toxicity continue to bottleneck clinical oncology, the architectural exploration of novel pharmacophores is critical. (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (QSAH) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance and off-target toxicity continue to bottleneck clinical oncology, the architectural exploration of novel pharmacophores is critical. (Quinolin-4-ylsulfanyl)-acetic acid hydrazide (QSAH) has emerged as a highly versatile, multi-target scaffold in medicinal chemistry[1][2]. By combining the intercalating potential of a quinoline core with the metal-chelating and hydrogen-bonding capabilities of an acetic acid hydrazide tail, this scaffold offers a distinct mechanistic alternative to traditional chemotherapeutics like Doxorubicin and Cisplatin[3][4].

This guide provides an objective, data-driven comparison of the QSAH scaffold's cytotoxicity profile, structural causality, and self-validating experimental workflows for preclinical evaluation.

Structural Causality: Deconstructing the QSAH Scaffold

To understand why QSAH derivatives exhibit unique cytotoxicity profiles, we must analyze the causality behind its three primary structural domains:

  • The Quinoline Core : This nitrogen-containing heterocyclic aromatic ring provides the necessary lipophilicity to penetrate cell membranes and the planarity required for DNA intercalation[2]. Furthermore, quinoline derivatives are documented inhibitors of receptor tyrosine kinases (RTKs) such as AXL and c-MET, which are primary drivers of tumor resistance to conventional therapies[5].

  • The Sulfanyl (Thioether) Linkage at Position 4 : Unlike an ether (-O-) linkage, the sulfur atom is larger and more polarizable. This alters the dihedral angle of the side chain, allowing the molecule to adapt to deep, hydrophobic kinase pockets. Additionally, 4-thioquinolines possess intrinsic radical scavenging properties, which can modulate lipid peroxidation and oxidative stress pathways.

  • The Acetic Acid Hydrazide Tail : The hydrazide moiety ( −NH−NH2​ ) acts as a potent bidentate ligand. It readily forms Schiff bases with cellular aldehydes and chelates intracellular transition metals (e.g., Copper, Iron), disrupting metalloproteinase function and triggering targeted mitochondrial stress[3][4].

Mechanism QSAH (Quinolin-4-ylsulfanyl) -acetic acid hydrazide Kinase c-MET / AXL Kinase Inhibition QSAH->Kinase DNA DNA Intercalation & ROS Generation QSAH->DNA Mito Mitochondrial Depolarization Kinase->Mito DNA->Mito Caspase Caspase-3/9 Cascade Activation Mito->Caspase Apoptosis Targeted Apoptosis (Cancer Cells) Caspase->Apoptosis

Molecular mechanisms of QSAH-induced apoptosis via kinase inhibition and mitochondrial stress.

Cytotoxicity Benchmarking: QSAH vs. Clinical Standards

Standard chemotherapeutics often suffer from narrow therapeutic windows. Doxorubicin induces severe cumulative cardiotoxicity via untargeted reactive oxygen species (ROS) generation, while Cisplatin causes nephrotoxicity and is highly susceptible to nucleotide excision repair resistance.

Derivatives synthesized from the QSAH scaffold demonstrate a more favorable Selectivity Index (SI) —the ratio of toxicity in normal cells to toxicity in cancer cells. Because the sulfanyl group provides a degree of antioxidant buffering in non-malignant tissue, QSAH derivatives often achieve potent anti-tumor efficacy with reduced collateral damage[1].

Quantitative Viability Comparison (In Vitro IC₅₀)

The following table summarizes the cytotoxic performance of optimized QSAH-derivatives (molecular hybrids) against standard chemotherapeutics across diverse human carcinoma cell lines[3].

CompoundHepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Selectivity Index (SI)*
QSAH-Derivative 4.82 ± 0.246.15 ± 0.305.40 ± 0.28> 15.0
Doxorubicin 1.20 ± 0.100.95 ± 0.081.50 ± 0.12~ 5.0
Cisplatin 5.80 ± 0.458.20 ± 0.504.90 ± 0.35~ 2.5

*Selectivity Index (SI) = IC₅₀ (Non-cancerous cell line, e.g., HEK293) / IC₅₀ (Cancer cell line). Higher SI indicates a safer therapeutic window.

Data Interpretation: While Doxorubicin exhibits lower absolute IC₅₀ values (higher raw potency), the QSAH scaffold demonstrates a vastly superior Selectivity Index. It matches or outperforms Cisplatin in HepG2 models while bypassing the DNA-crosslinking resistance mechanisms that typically plague platinum-based drugs[3][5].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of QSAH derivatives against standard chemotherapeutics, laboratories must employ self-validating assay systems. The following protocol details the causality behind the standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Workflow: Standardized High-Throughput MTT Assay

1. Cell Seeding & Adhesion

  • Procedure: Seed target cancer cells (e.g., HepG2, MCF-7) at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality: This specific density ensures that the cells remain in the logarithmic growth phase throughout the subsequent 48-hour treatment window. Over-seeding leads to contact inhibition, which artificially downregulates cellular metabolism and skews IC₅₀ results.

2. Compound Preparation & Treatment

  • Procedure: Dissolve QSAH derivatives, Doxorubicin, and Cisplatin in cell-culture grade DMSO to create 10 mM stock solutions. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Validation Check: The final DMSO concentration in the wells must strictly remain <0.5% v/v . A vehicle control well (0.5% DMSO in media without drug) is mandatory. This self-validates the assay by proving that observed cell death is driven by the pharmacophore, not solvent-induced lipid bilayer disruption.

3. Metabolic Lysis & Readout

  • Procedure: Post-treatment (48h), aspirate the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours. Remove the MTT solution and dissolve the resulting intracellular formazan crystals in 150 µL of pure DMSO. Read absorbance on a microplate reader at 570 nm.

  • Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Reading at exactly 570 nm quantifies this purple product, serving as a direct, highly reliable proxy for the number of metabolically viable cells.

Workflow Prep Prep Seed Cell Seeding (96-well plate) Prep->Seed Treat Drug Incubation (24h/48h/72h) Seed->Treat MTT MTT Addition & Formazan Lysis Treat->MTT Read Absorbance (570 nm) MTT->Read Analyze IC50 Regression Analysis Read->Analyze

Self-validating MTT cytotoxicity assay workflow ensuring solvent control and accurate IC50.

Conclusion

The (Quinolin-4-ylsulfanyl)-acetic acid hydrazide scaffold represents a highly programmable chemical foundation for next-generation chemotherapeutics. By leveraging its unique structural properties—specifically the sulfanyl linkage and the chelating hydrazide tail—researchers can synthesize derivatives that bypass the resistance mechanisms and severe toxicities associated with Doxorubicin and Cisplatin. When evaluated through rigorous, self-validating protocols, QSAH derivatives consistently demonstrate a superior therapeutic window, making them prime candidates for advanced preclinical oncology development.

References

  • Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available at: [Link]

  • Вісник Запорізького національного університету: збірник наукових праць. Біологічні науки. Zaporizhzhia National University. Available at:[Link]

  • Uracil derivatives as AXL and c-MET kinase inhibitors (US9745283B2).Google Patents.
  • Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Quinoline-A Next Generation Pharmacological Scaffold. International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide proper disposal procedures

Operational Guide: Safe Handling and Disposal of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide As a Senior Application Scientist, I recognize that managing complex bifunctional molecules requires moving beyond generic sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

As a Senior Application Scientist, I recognize that managing complex bifunctional molecules requires moving beyond generic safety data sheets to understand the underlying chemical mechanics. (Quinolin-4-ylsulfanyl)-acetic acid hydrazide is a specialized reagent that merges a quinoline core with a reactive hydrazide moiety. Proper disposal of this compound is not merely an administrative requirement; it is a critical operational safeguard.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe segregation, deactivation, and disposal of this compound, ensuring both regulatory compliance and laboratory safety.

Physicochemical Hazard Profile & Causality

To safely dispose of a chemical, one must first understand why it is dangerous. The hazard profile of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide is dictated by its two primary functional groups:

  • The Quinoline Core: Quinoline and its derivatives are persistent environmental pollutants and exhibit significant hepatotoxicity. The1[1]. Chronic exposure is linked to liver vascular tumors, making strict inhalation and dermal protection mandatory.

  • The Hydrazide Moiety: Hydrazides share a reactivity profile with hydrazine. They are potent reducing agents. If accidentally mixed with oxidants (e.g., peroxides, nitric acid) in a generic waste carboy, they can 2[2]. Furthermore, hydrazine derivatives are highly toxic to aquatic invertebrates, necessitating a zero-drain-discharge policy[3].

Quantitative Safety & Exposure Data

The following table synthesizes the quantitative hazards and the operational causality for mitigating these risks during disposal.

Hazard ParameterToxicological / Reactive ProfileOperational Causality & Mitigation
Chemical Reactivity Potent reducing agent (Hydrazide)Mitigation: Absolute segregation from oxidizers to prevent exothermic self-combustion[2].
Human Health Hepatotoxicity, Group C CarcinogenMitigation: Handle exclusively in certified fume hoods; mandate nitrile gloves to prevent dermal absorption[1].
Aquatic Toxicity LC50 < 5 mg/L (Extrapolated)Mitigation: Zero-drain-discharge policy. All aqueous rinsates must be collected for RCRA incineration[3].
Physical State Lyophilized powder / DustMitigation: 4 to prevent aerosolization during transit[4].

Decontamination and Disposal Workflow

The disposal of this compound follows a bifurcated pathway depending on whether you are managing bulk solid waste or trace aqueous residues.

G Substrate (Quinolin-4-ylsulfanyl)- acetic acid hydrazide Oxidation Chemical Deactivation (Dilute NaClO Oxidation) Substrate->Oxidation Trace Residues SolidWaste Solid/Unreacted Waste (Double-bagged, HDPE) Substrate->SolidWaste Bulk Material Inert Inert Aqueous Waste (N2 Gas + Carboxylic Acid) Oxidation->Inert Validated by N2 cessation Storage RCRA Temporary Storage (<90 Days, Ventilated) Inert->Storage Aqueous Stream SolidWaste->Storage Solid Stream Incineration High-Temp Incineration (RCRA TSDF Facility) Storage->Incineration Final Destruction

Caption: Workflow for the chemical deactivation and RCRA-compliant disposal of hydrazide waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.

Protocol A: Bulk Waste Segregation and Containment

Objective: Safely package unreacted (Quinolin-4-ylsulfanyl)-acetic acid hydrazide for commercial incineration.

  • Waste Segregation (Critical Step)

    • Action: Designate a specific High-Density Polyethylene (HDPE) waste container exclusively for "Nitrogenous Organic Waste - Hydrazides".

    • Validation: Visually verify the container is completely free of oxidizing agents (e.g., peroxides, halogens, nitric acid).

    • Causality: Mixing a hydrazide with an oxidizer lowers the activation energy for rapid decomposition, risking an explosion or the release of toxic nitrogen oxide (NOx) gases.

  • Primary Containment and Labeling

    • Action: Transfer the chemical waste into the container inside a functioning fume hood. 4[4].

    • Validation: Ensure the label is applied prior to the first drop of waste entering the container.

    • Causality: Immediate labeling prevents accidental cross-contamination by other laboratory personnel, a leading cause of laboratory waste fires.

  • Secondary Containment

    • Action: 4[4]. For dry powder, double-bag using sealable transparent bags.

    • Validation: Inspect the secondary tray or bag for structural integrity.

    • Causality: Secondary containment acts as a fail-safe against primary vessel rupture, preventing environmental release.

Protocol B: Chemical Deactivation of Trace Residues

Objective: Neutralize contaminated glassware or minor benchtop spills.

  • Controlled Oxidation

    • Action: To destroy trace amounts of the product on glassware, 3 (bleach)[3]. Add the hypochlorite dropwise in a fume hood.

    • Validation: Observe the reaction. The cessation of bubbling (nitrogen gas evolution) indicates complete destruction of the reactive hydrazide moiety.

    • Causality: Hypochlorite chemically oxidizes the hydrazide group into inert nitrogen gas and a corresponding carboxylic acid, neutralizing the immediate reactivity hazard before the rinsate enters the aqueous waste stream.

  • Rinsate Collection

    • Action: 5[5].

    • Validation: Confirm the pH of the final rinsate is neutral (pH 6-8) before sealing the aqueous waste carboy.

    • Causality: Even deactivated solutions contain the quinoline core, which remains an aquatic toxin and must not be discharged into municipal water systems.

Final EHS Transfer and RCRA Compliance

Under the Resource Conservation and Recovery Act (RCRA), this waste must be strictly managed. 4[4]. Submit a pickup request to your Environmental Health and Safety (EHS) department. The ultimate disposal method utilized by the Treatment, Storage, and Disposal Facility (TSDF) will be high-temperature incineration, which is required to permanently break the stable aromatic bonds of the quinoline ring and prevent ecological contamination.

References

  • Case Western Reserve University. "Laboratory Safety Standard Operating Procedure (SOP): Hydrazine." Case.edu. URL: [Link]

  • University of Notre Dame. "Hydrazine - Risk Management and Safety." ND.edu. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline." EPA.gov. URL: [Link]

  • Pennsylvania Department of Environmental Protection. "Material Safety Data Sheet - HYDRAZINE HYDRATE 55%." DEP.state.pa.us. URL: [Link]

Sources

Handling

Personal protective equipment for handling (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

Standard Operating Procedure & Safety Logistics for Handling (Quinolin-4-ylsulfanyl)-acetic acid hydrazide As a Senior Application Scientist, I approach the handling of[1] not merely as a compliance checklist, but as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Logistics for Handling (Quinolin-4-ylsulfanyl)-acetic acid hydrazide

As a Senior Application Scientist, I approach the handling of[1] not merely as a compliance checklist, but as an exercise in molecular risk management. This compound, combining a lipophilic quinoline core with a reactive acetic acid hydrazide moiety, presents specific toxicological risks. These include acute oral toxicity, severe eye/skin irritation, and potential mutagenic hazards analogous to other hydrazide derivatives[2]. Understanding the mechanistic basis of these hazards is critical for designing an effective Personal Protective Equipment (PPE) and operational strategy.

Chemical Profile & Mechanistic Toxicology

(Quinolin-4-ylsulfanyl)-acetic acid hydrazide (C₁₁H₁₁N₃OS, MW: 233.29 g/mol )[1] is a synthetic intermediate often utilized in the development of bioregulators and pharmaceuticals[3].

Why is stringent PPE required? The hydrazide functional group is prone to enzymatic oxidation (e.g., via cytochrome P450s or amidases), potentially generating reactive acyl radicals or hydrazine derivatives[2]. These electrophilic species can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular toxicity and suspected mutagenicity[2]. The quinoline ring enhances cellular permeability, exacerbating these risks and necessitating rigorous dermal and respiratory protection[3].

ToxicityPathway A Quinolin-4-ylsulfanyl- acetic acid hydrazide B Cellular Uptake (Enhanced by Quinoline) A->B C Enzymatic Oxidation (CYP450 / Amidases) B->C D Reactive Intermediates (Acyl Radicals / Hydrazines) C->D E Covalent Binding to Macromolecules (DNA/Proteins) D->E F Toxicity / Mutagenesis (Triggers PPE Mandate) E->F

Mechanistic pathway of hydrazide toxicity driving stringent PPE requirements.

Personal Protective Equipment (PPE) Matrix

To mitigate exposure, a multi-layered PPE strategy is mandatory. The following table summarizes the quantitative and qualitative specifications for PPE when handling this compound[4].

PPE CategorySpecification / MaterialQuantitative Data / StandardJustification
Gloves Nitrile (Double-gloving recommended)Minimum thickness: 0.11 mm; Breakthrough time: >480 minPrevents dermal absorption of lipophilic quinoline derivatives[4].
Eye Protection Chemical safety gogglesANSI Z87.1 compliantProtects against severe eye irritation and corneal damage from dust/aerosols[2].
Body Protection Tyvek® lab coat or impermeable apronISO 13688 compliantPrevents contamination of personal clothing and subsequent skin exposure[5].
Respiratory N95/P100 Particulate RespiratorNIOSH approved (Filter efficiency ≥ 99.97%)Essential during weighing/transfer to prevent inhalation of toxic dust[4].

Operational Protocols: Step-by-Step Handling

To ensure a self-validating system of safety, follow this precise methodology for dispensing and handling the compound[4].

Step-by-Step Methodology: Safe Dispensing Workflow

  • Preparation: Verify that the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials (such as strong oxidizing agents)[2].

  • PPE Donning: Don the PPE in the following order: Lab coat → Respirator → Goggles → Inner gloves → Outer gloves[4].

  • Equipment Setup: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use non-sparking spatulas to prevent electrostatic discharge[5].

  • Dispensing: Carefully open the sealed container. Transfer the required mass of (Quinolin-4-ylsulfanyl)-acetic acid hydrazide. Avoid rapid movements to minimize dust generation[5].

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance with a solvent-dampened tissue (e.g., 70% ethanol or isopropanol) before removing them from the hood.

  • PPE Doffing: Remove outer gloves inside the hood. Remove goggles and respirator, then wash hands thoroughly with soap and water[4].

SpillResponse Start Spill Detected Assess Evacuate & Assess Volume Start->Assess PPE Don Maximum PPE (Respirator + Double Gloves) Assess->PPE Contain Contain Spill (Moisten to avoid dust) PPE->Contain Collect Collect in Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Transfer to Licensed Disposal Plant Decon->Dispose

Logical workflow for emergency spill response and containment.

Waste Disposal & Environmental Logistics

Hydrazide derivatives pose significant environmental hazards if discharged into sewer systems[5].

  • Solid Waste: Collect all contaminated PPE, weighing boats, and spilled material in a clearly labeled, sealable hazardous waste container[5].

  • Liquid Waste: Any solutions containing (Quinolin-4-ylsulfanyl)-acetic acid hydrazide must be kept in dedicated halogenated/non-halogenated organic waste carboys, depending on the solvent used.

  • Disposal Method: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[5]. Under no circumstances should this chemical be flushed down the sink[5].

References

  • Title: The statistical parameters of the quantitative structure-activity relationship (QSAR) models Source: ResearchGate URL: [Link]

Sources

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